PF-06939999
Description
Structure
3D Structure
Properties
CAS No. |
2159123-14-3 |
|---|---|
Molecular Formula |
C22H23F3N4O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-[[6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl]oxy]-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C22H23F3N4O3/c1-10-11-3-5-29(22(11)28-9-27-10)15-7-17(20(31)19(15)30)32-16-6-13(21(24)25)18(23)12-2-4-26-8-14(12)16/h3,5-6,9,15,17,19-21,26,30-31H,2,4,7-8H2,1H3/t15-,17+,19+,20-/m1/s1 |
InChI Key |
HBGHQRGHFNTSDP-DJABAAGCSA-N |
Isomeric SMILES |
CC1=C2C=CN(C2=NC=N1)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |
Canonical SMILES |
CC1=C2C=CN(C2=NC=N1)C3CC(C(C3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core of PF-06939999: A Technical Guide to its PRMT5 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is a potent and selective, orally available, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a key enzyme in various cellular processes, PRMT5 has emerged as a significant target in oncology. This technical guide provides an in-depth overview of the inhibitory activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to generate this information.
Protein arginine methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[2][3] Overexpression of PRMT5 has been observed in a variety of cancers, correlating with increased cell proliferation and poor patient outcomes.[2] Consequently, the inhibition of PRMT5 presents a promising therapeutic strategy for cancer treatment.
This compound is a SAM (S-adenosylmethionine)-competitive inhibitor, meaning it binds to the cofactor binding site of the PRMT5 enzyme, preventing the binding of SAM and subsequent methyltransferase activity.[3][4] This inhibition leads to a dose-dependent decrease in the levels of symmetric dimethyl arginine (SDMA), a direct biomarker of PRMT5 activity.[2] The downstream effects of this compound include the induction of cell cycle arrest, apoptosis, and senescence in cancer cells, as well as the modulation of alternative splicing of pre-mRNAs.[2][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (SDMA protein expression) | 1.1 nM | A427 non-small cell lung cancer (NSCLC) cells | [4] |
| IC50 (Cell Proliferation) | See Table 2 | Various NSCLC cell lines, 7-day treatment | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
| NSCLC Cell Line | IC50 (nM) |
| A427 | 1.3 |
| NCI-H441 | 2.5 |
| NCI-H1975 | 10.3 |
| A549 | 79.2 |
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines [4]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by competitively inhibiting the methyltransferase activity of PRMT5. This leads to a cascade of downstream events, primarily affecting mRNA splicing and cell cycle regulation.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.
Symmetric Dimethyl Arginine (SDMA) ELISA
Objective: To quantify the cellular levels of SDMA as a direct biomarker of PRMT5 inhibition.
Methodology:
-
Cell Culture and Lysis: A427 cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cells are then lysed using a suitable lysis buffer containing protease inhibitors.
-
ELISA Procedure: A competitive ELISA is performed using a commercially available SDMA antibody. The cell lysates are incubated in plates pre-coated with an SDMA-conjugated protein. An HRP-conjugated secondary antibody is then added, followed by a substrate solution. The absorbance is measured at 450 nm.
-
Data Analysis: The concentration of SDMA in the samples is determined by comparison to a standard curve. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: NSCLC cell lines (A427, NCI-H441, NCI-H1975, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 7 days.
-
Viability Measurement: After the incubation period, an equal volume of CellTiter-Glo® Reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes. Luminescence is then measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The IC50 values are calculated from the dose-response curves.[4][5][6][7]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: A427 and NCI-H1975 cells are treated with various concentrations of this compound for 5 days.
-
Cell Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[4]
Apoptosis Assay
Objective: To evaluate the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: A427 cells are treated with a dose range of this compound for 96 hours.
-
Apoptosis Detection: Apoptosis is assessed by measuring the activity of caspases 3 and 7 using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Data Analysis: The luminescent signal, which is proportional to caspase activity, is measured. An increase in luminescence indicates an induction of apoptosis.[4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Female nude mice are used.
-
Tumor Implantation: A427 or NCI-H441 NSCLC cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally once daily at various doses (e.g., 3-30 mg/kg).
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is continued for a predefined period (e.g., 36-44 days) or until tumors reach a maximum allowed size.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure SDMA levels to confirm target engagement.[4]
Experimental and Clinical Workflows
The development and characterization of this compound involved a structured workflow from preclinical evaluation to clinical trials.
Caption: Preclinical to Clinical Workflow for this compound.
Conclusion
This compound is a potent and selective SAM-competitive inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models of non-small cell lung cancer. Its mechanism of action, involving the reduction of SDMA, alteration of mRNA splicing, and induction of cell cycle arrest and apoptosis, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on PRMT5 inhibitors and related cancer therapies. The findings from the Phase 1 clinical trial (NCT03854227) have shown a tolerable safety profile and objective clinical responses in a subset of patients, further validating PRMT5 as a promising cancer target.[8][9] However, the identification of predictive biomarkers remains an area for further investigation to optimize patient selection for treatment with this compound.[8]
References
- 1. Collection - Data from SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 2. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. reactionbiology.com [reactionbiology.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of PF-06939999 in mRNA Splicing
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its significant role in the modulation of mRNA splicing. This document details the mechanism of action, summarizes key quantitative data from clinical investigations, and outlines the experimental methodologies used to characterize this compound.
Introduction: this compound and the Therapeutic Targeting of PRMT5
This compound is an orally available, selective, small-molecule inhibitor of PRMT5.[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] The overexpression of PRMT5 has been observed in a variety of solid tumors and hematological malignancies, correlating with poor clinical outcomes.[4][5] PRMT5 plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, signal transduction, and, most notably, pre-messenger RNA (mRNA) splicing.[4]
The dysregulation of mRNA splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms.[6] Key components of the spliceosome machinery are substrates for PRMT5, and their methylation is essential for the proper assembly and function of the spliceosome.[2][3] By inhibiting PRMT5, this compound disrupts this process, leading to global changes in mRNA splicing, which can selectively induce growth arrest and cell death in cancer cells dependent on this pathway.[2][7] This makes this compound a promising therapeutic agent for tumors harboring alterations in mRNA splicing pathways.[7]
Mechanism of Action: From PRMT5 Inhibition to Splicing Modulation
This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT5.[4][8][9] PRMT5 transfers a methyl group from SAM to its substrates. This compound competitively binds to the SAM-binding pocket of PRMT5, preventing the methylation of its target proteins.[8]
A primary consequence of PRMT5 inhibition is the reduced symmetric dimethylation of arginine (SDMA) on key spliceosomal proteins, such as SmB, SmD1, and SmD3.[3] This methylation is critical for the assembly of the methylosome, a complex required for the maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[3] The inhibition of PRMT5 by this compound leads to impaired spliceosome function, resulting in global alterations to pre-mRNA splicing, including exon skipping and intron retention.[4][8] These splicing defects can lead to the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[8]
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drughunter.com [drughunter.com]
The Modulation of Symmetric Dimethylarginine (SDMA) by PF-06939999: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06939999 is a potent and selective, orally available small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] The primary pharmacodynamic effect of this compound is the reduction of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.[1][3] Elevated levels of SDMA are implicated in various pathological processes, including the modulation of nitric oxide synthase (NOS) activity and inflammatory pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on SDMA levels as demonstrated in preclinical and clinical studies, and the associated signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound and SDMA
This compound is a competitive inhibitor of S-adenosylmethionine (SAM), a cofactor for PRMT5, which leads to a dose-dependent decrease in SDMA levels.[4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates.[4] This post-translational modification plays a crucial role in several cellular processes, including gene transcription, cell signaling, and mRNA splicing.[4]
Symmetric dimethylarginine (SDMA) is a methylated amino acid that is produced at a constant rate by all nucleated cells and is primarily eliminated by renal excretion.[5] Consequently, SDMA has emerged as a sensitive biomarker for renal function.[5] Beyond its role as a biomarker, emerging evidence suggests that SDMA is a uremic toxin and a modulator of key biological pathways, including nitric oxide synthesis and inflammation.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of PRMT5. This inhibition reduces the methylation of arginine residues on PRMT5 substrates, leading to a decrease in the production of SDMA.
Mechanism of this compound action.
Quantitative Data on this compound and SDMA Modulation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Parameter | Value | Reference |
| A427 | IC50 for SDMA protein expression | 1.1 nM | [6] |
Table 2: Clinical Pharmacodynamics of this compound (Phase 1 Study NCT03854227)
| Dose Escalation (Oral) | Number of Patients | Reduction in Plasma SDMA at Steady State | Reference |
| 0.5 mg to 12 mg daily (QD or BID) | 28 | 58.4% - 87.5% | [2][7] |
Table 3: Clinical Pharmacokinetics of this compound (Phase 1 Study NCT03854227)
| Parameter | Value | Condition | Reference |
| Time to Steady State | Day 15 | Multiple oral dosing | [4] |
| Recommended Phase 2 Dose (RP2D) | 6 mg QD | Monotherapy | [1] |
Signaling Pathways Modulated by SDMA
Elevated SDMA levels have been shown to interfere with nitric oxide (NO) production and promote inflammation.
SDMA and Nitric Oxide Synthase (NOS) Pathway
SDMA is not a direct inhibitor of nitric oxide synthase (NOS). However, it can indirectly reduce NO availability by competing with arginine for cellular uptake. Reduced intracellular arginine levels can limit the substrate for NOS, leading to decreased NO production.
SDMA's impact on the NOS pathway.
Experimental Protocols
Measurement of Plasma/Serum SDMA by LC-MS/MS
This protocol provides a general framework for the quantification of SDMA in biological matrices using liquid chromatography-tandem mass spectrometry.
Objective: To accurately measure the concentration of SDMA in plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal standard (e.g., deuterated SDMA)
-
Protein precipitation agent (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample, add an equal volume of internal standard solution.
-
Add a protein precipitation agent (e.g., 300 µL of methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify SDMA and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of SDMA to the internal standard.
-
Determine the concentration of SDMA in the samples by comparing the peak area ratios to a standard curve.
-
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
Target Validation of PF-06939999 in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes, including cell proliferation, signal transduction, and mRNA splicing, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][4] Overexpression of PRMT5 has been observed in a variety of solid tumors and is often associated with poor prognosis, making it a compelling target for cancer therapy.[5] This technical guide provides a comprehensive overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.
Core Target: Protein Arginine Methyltransferase 5 (PRMT5)
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[6] Its enzymatic activity is crucial for the proper functioning of the spliceosome, regulation of gene transcription, and modulation of signaling pathways.[2][4] In cancer, dysregulation of PRMT5 activity contributes to oncogenesis by altering the expression of tumor suppressor genes and oncogenes.[1][2]
PRMT5 Signaling Pathway
The inhibitory action of this compound on PRMT5 leads to a cascade of downstream effects that ultimately impact cancer cell growth and survival. PRMT5, in complex with its binding partner MEP50, utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on various substrates. Key substrates include components of the spliceosome machinery and histone proteins (e.g., H4R3, H3R8).[2] Methylation of spliceosome components by PRMT5 is critical for proper pre-mRNA splicing. Inhibition of PRMT5 by this compound disrupts this process, leading to alternative splicing events, such as exon skipping and intron retention, which can generate non-functional proteins or trigger nonsense-mediated decay.[7] Furthermore, PRMT5-mediated histone methylation can repress the transcription of tumor suppressor genes.[1][2] By inhibiting PRMT5, this compound can lead to the re-expression of these genes, thereby impeding tumor growth. Downstream signaling pathways affected by PRMT5 inhibition include those driven by growth factor receptors like EGFR and FGFR3, as well as the PI3K/AKT/mTOR and ERK pathways.[4][8]
Preclinical Validation
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. The cellular activity of this compound is often assessed by measuring the reduction of its direct pharmacodynamic biomarker, SDMA.
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| A427 | Non-Small Cell Lung Cancer | 1.1 | [9] |
| NCI-H441 | Non-Small Cell Lung Cancer | Data not specified | [7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Data not specified | [7] |
| A549 | Non-Small Cell Lung Cancer | Data not specified | [7] |
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in mouse xenograft models of human solid tumors. These studies have shown significant tumor growth inhibition in a dose-dependent manner.
| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| A427 | Non-Small Cell Lung Cancer | 3-30 mg/kg, PO, QD for 44 days | Significant inhibition (specific % not detailed) | [7] |
| NCI-H441 | Non-Small Cell Lung Cancer | 3-30 mg/kg, PO, QD for 36 days | Significant inhibition (specific % not detailed) | [7] |
| NCI-H441 (U2AF1S34F mutant) | Non-Small Cell Lung Cancer | 3 mg/kg QD | 14.9 | [10] |
| NCI-H441 (U2AF1S34F mutant) | Non-Small Cell Lung Cancer | 5 mg/kg BID | 55.5 | [10] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.
Clinical Validation
A Phase 1, open-label, dose-escalation and expansion study (NCT03854227) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[3]
Clinical Trial Summary
| Parameter | Details | Reference |
| Trial Identifier | NCT03854227 | [3] |
| Phase | 1 | [3] |
| Patient Population | Advanced or metastatic solid tumors, including NSCLC, HNSCC, esophageal, endometrial, cervical, and bladder cancer. | [3] |
| Dosing | 0.5 mg to 12 mg daily (QD or BID) in 28-day cycles. | [3][5] |
| Recommended Phase 2 Dose | 6 mg QD | [11] |
Table 3: Overview of the Phase 1 Clinical Trial of this compound.
Clinical Efficacy and Safety
| Efficacy Outcome | Result | Reference |
| Partial Response (PR) | 3 patients (6.8%) (1 HNSCC, 2 NSCLC) | [3] |
| Stable Disease (SD) | 19 patients (43.2%) | [3] |
Table 4: Preliminary Efficacy of this compound in the Phase 1 Trial.
The most common treatment-related adverse events (TRAEs) were hematological, including anemia and thrombocytopenia.[3][5] Dose-limiting toxicities included thrombocytopenia, anemia, and neutropenia.[3][5]
| Grade ≥3 Treatment-Related Adverse Events | Incidence (%) | Reference |
| Anemia | 28 | [3] |
| Thrombocytopenia/Platelet Count Decreased | 22 | [3] |
| Fatigue | 6 | [3] |
| Neutropenia | 4 | [3] |
Table 5: Common Grade ≥3 Treatment-Related Adverse Events.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of solid tumor cell lines.
Methodology:
-
Solid tumor cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Female athymic nude mice are inoculated subcutaneously with a suspension of human solid tumor cells (e.g., A427, NCI-H441).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules (e.g., once or twice daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., SDMA levels).
Pharmacodynamic Biomarker Assay (SDMA Measurement)
Objective: To quantify the levels of symmetric dimethylarginine (SDMA) in plasma or tumor tissue as a measure of PRMT5 inhibition.
Methodology:
-
Sample Preparation: Plasma samples are collected from patients or animals at specified time points. Proteins are precipitated from the plasma using a solvent like methanol.[12] For tumor tissue, homogenization and protein extraction are performed.
-
LC-MS/MS Analysis: The prepared samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]
-
Chromatography: Separation of SDMA from other analytes is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for SDMA and an internal standard.[12][13]
-
-
Quantification: The concentration of SDMA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of SDMA.
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of PRMT5 as a therapeutic target in solid tumors. The selective PRMT5 inhibitor, this compound, has demonstrated potent anti-tumor activity in vitro and in vivo, which has translated into objective clinical responses in a subset of patients with advanced solid tumors.[3] The manageable safety profile observed in the Phase 1 clinical trial further supports its continued development.[3] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy and exploring combination strategies to enhance its anti-tumor efficacy.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06939999: A Deep Dive into its Anti-Cancer Activity
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical data for PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data presented herein demonstrates the anti-proliferative activity of this compound in various cancer models and elucidates its mechanism of action through the modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding site of PRMT5, a crucial enzyme implicated in a variety of cellular processes frequently dysregulated in cancer. Preclinical studies have demonstrated that this compound effectively reduces the proliferation of cancer cells, particularly in models of non-small cell lung cancer (NSCLC). This anti-tumor activity is associated with a dose-dependent decrease in symmetric dimethyl arginine (SDMA) levels, a key pharmacodynamic biomarker of PRMT5 inhibition. In vivo studies utilizing xenograft models have further corroborated these findings, showing significant tumor growth inhibition upon treatment with this compound. The collective preclinical data strongly support the rationale for the clinical development of this compound as a targeted therapy for cancers with dysregulated PRMT5 activity.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell lines. While a comprehensive table of IC50 values across a wide panel of cell lines is not publicly available in a consolidated format, studies have highlighted its activity, particularly in NSCLC cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Selected NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| A427 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity.[1][2] | Treatment leads to dose-dependent decreases in SDMA levels.[2] |
| NCI-H441 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity. | |
| NCI-H1975 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as having anti-proliferative activity.[1] | |
| A549 | Non-Small Cell Lung Cancer | Data not publicly available in specific nM values. Described as inducing senescence.[1][2] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in vivo using human cancer cell line-derived xenograft models in mice. These studies have demonstrated significant, dose-dependent tumor growth inhibition in NSCLC models.
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models [3]
| Xenograft Model | Treatment Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | SDMA Reduction in Tumors (%) |
| A427 | 1 mg/kg QD | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | 66.4 |
| A427 | 3 mg/kg QD | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | 79.8 |
| A427 | 1 mg/kg BID | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |
| A427 | 3 mg/kg BID | 44 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |
| NCI-H441 | 1 mg/kg QD | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | 70.6 |
| NCI-H441 | 3 mg/kg QD | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | 85.9 |
| NCI-H441 | 1 mg/kg BID | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |
| NCI-H441 | 3 mg/kg BID | 36 days | Not explicitly quantified in percent, but significant inhibition observed. | Not Reported |
QD: Once daily; BID: Twice daily
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound is typically assessed using a tetrazolium-based colorimetric assay, such as the MTT assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., A427 or NCI-H441) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at various doses and schedules. The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of general health and potential toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected for the analysis of biomarkers such as SDMA.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.
Symmetric Dimethylarginine (SDMA) Measurement
SDMA levels, a product of PRMT5 enzymatic activity, are measured as a pharmacodynamic biomarker of target engagement.
-
Sample Collection: Tumor tissue lysates or plasma samples are collected from treated and control animals.
-
Sample Preparation: Proteins in the samples are precipitated and removed.
-
Chromatographic Separation: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS). The sample is injected onto a chromatography column to separate SDMA from other components.
-
Mass Spectrometry Detection: The separated SDMA is then detected and quantified by a mass spectrometer.
-
Data Analysis: The concentration of SDMA in the samples is determined by comparing the signal to a standard curve of known SDMA concentrations. The percentage of SDMA reduction in treated samples is calculated relative to the control group.[4][5]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PRMT5, a key enzyme that methylates a variety of protein substrates involved in critical cellular processes.
Caption: Mechanism of action of this compound.
By inhibiting PRMT5, this compound prevents the methylation of key protein substrates. This leads to alterations in gene expression, mRNA splicing, and the activity of transcription factors, ultimately resulting in cell cycle arrest and the inhibition of cancer cell proliferation.
Experimental Workflow
The preclinical evaluation of this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound provide a strong foundation for its development as a novel anti-cancer agent. Its potent in vitro anti-proliferative activity and significant in vivo tumor growth inhibition in cancer models, coupled with a clear mechanism of action and a quantifiable pharmacodynamic biomarker, underscore its potential as a targeted therapy. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in patients with cancers characterized by PRMT5 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-06939999: A Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06939999 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] As a Symmetric Dimethylarginine (SDMA) competitive inhibitor, this compound has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and has been investigated in clinical trials for various advanced solid tumors.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts in oncology.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical name (1S,2S,5R)-3-((6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)oxy)-5-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1S,2S,5R)-3-((6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)oxy)-5-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | [1] |
| Chemical Formula | C22H23F3N4O3 | [1][5][6] |
| Molecular Weight | 448.44 g/mol | [2][6] |
| CAS Number | 2159123-14-3 | [1][2] |
| SMILES | CC1=C2C=CN(C2=NC=N1)[C@@H]3C--INVALID-LINK--O">C@@HOC4=C5CNCCC5=C(C(=C4)C(F)F)F | [5] |
| Appearance | White to off-white solid | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of PRMT5, this compound disrupts its methyltransferase activity.[2] This inhibition leads to a reduction in global SDMA levels, a key biomarker of PRMT5 activity.[3]
The anti-tumor effects of this compound are primarily attributed to its impact on two critical cellular processes: mRNA splicing and cell cycle regulation .
Modulation of mRNA Splicing
PRMT5 is a key component of the spliceosome, and its inhibition by this compound leads to alterations in pre-mRNA splicing, including exon skipping and intron retention.[2] This dysregulation of splicing can affect the expression and function of numerous proteins, including those involved in cell proliferation and survival. Tumors with mutations in splicing factors, such as RBM10, have shown increased sensitivity to this compound.
This compound Mechanism of Action on mRNA Splicing.
Cell Cycle Regulation and Apoptosis
Inhibition of PRMT5 by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase in some cell lines (e.g., A427) and the G2/M phase in others (e.g., NCI-H1975).[2] Furthermore, treatment with this compound can lead to the induction of apoptosis, as evidenced by increases in apoptotic markers.[5] In certain cell lines, such as A549, this compound has also been observed to induce senescence.[2]
Cellular Fates Induced by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Assay | Cell Line | Endpoint | Value | Reference |
| SDMA Inhibition | A427 | IC50 | 1.1 nM | [2][3] |
| Cell Proliferation | A427 | IC50 | 1.1 nM | [2] |
| Cell Proliferation | NCI-H441 | IC50 | 2.5 nM | |
| Cell Proliferation | NCI-H1975 | IC50 | 3.6 nM | |
| Cell Proliferation | A549 | IC50 | 1.8 nM | |
| PRMT5 Inhibition | - | Ki | <5 pM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Cell Line | Treatment | Duration | Outcome | Reference |
| A427 | 3 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |
| A427 | 10 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |
| A427 | 30 mg/kg, po, qd | 44 days | Tumor growth inhibition | [4] |
| NCI-H441 | 3 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |
| NCI-H441 | 10 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |
| NCI-H441 | 30 mg/kg, po, qd | 36 days | Tumor growth inhibition | [4] |
Table 3: Clinical Trial Data (NCT03854227) - Phase 1
| Parameter | Value | Reference |
| Dose Escalation | 0.5 mg to 12 mg daily (QD or BID) | [6] |
| Recommended Phase 2 Dose | 6 mg QD | [3] |
| Partial Response (PR) | 2 patients (1 HNSCC, 1 NSCLC) | [6] |
| Common Treatment-Related Adverse Events (Any Grade) | Anemia (43%), Thrombocytopenia (32%), Dysgeusia (29%), Nausea (29%) | [6] |
| Dose-Limiting Toxicities | Thrombocytopenia, Anemia, Neutropenia | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for determining the viability of cells in culture after treatment with this compound.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 7 days).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Cell Proliferation Assay Workflow.
Western Blot Analysis
This protocol is for the detection of protein expression levels, such as SDMA-modified proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-SDMA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells treated with this compound and control cells. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Non-Small Cell Lung Cancer Xenograft Model
This protocol outlines the establishment and monitoring of NSCLC xenografts in mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NSCLC cell lines (e.g., A427, NCI-H441)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily (po, qd) at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 36-44 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Xenograft Model Experimental Workflow.
Conclusion
This compound is a well-characterized, potent, and selective PRMT5 inhibitor with demonstrated anti-tumor activity in preclinical models, particularly in the context of splicing-dysregulated cancers. Its mechanism of action, involving the dual disruption of mRNA splicing and cell cycle progression, provides a strong rationale for its therapeutic potential. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to further elucidate the role of PRMT5 inhibition in oncology and to advance the development of novel cancer therapeutics. While the clinical development of this compound has been discontinued based on a portfolio review, the knowledge gained from its study continues to inform the development of other PRMT5 inhibitors.[6]
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 5. bosterbio.com [bosterbio.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
The Antiproliferative Landscape of PF-06939999: A Technical Guide to its Efficacy in Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of the antiproliferative effects of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this promising therapeutic agent.
Core Mechanism of Action
This compound is a small-molecule inhibitor that targets PRMT5, an enzyme frequently overexpressed in a variety of solid tumors and hematologic malignancies.[1] PRMT5 plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, mRNA splicing, and signal transduction.[2] The primary mode of action of this compound involves the inhibition of PRMT5's methyltransferase activity, leading to a reduction in the symmetric dimethylation of arginine (SDMA) on its substrate proteins.[3] This disruption of PRMT5 function ultimately results in cell cycle arrest, induction of apoptosis, and a potent antiproliferative effect in cancer cells.[1] Notably, non-small-cell lung cancer (NSCLC) cells with mutations in splicing factors have shown heightened sensitivity to this compound.[4]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound has been evaluated across a panel of cancer cell lines, with a particular focus on Non-Small Cell Lung Cancer (NSCLC). The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound.
| Cell Line | Cancer Type | Parameter | IC50 Value | Citation |
| A427 | Non-Small Cell Lung Cancer | SDMA Inhibition | 1.1 nM | [1] |
| NSCLC Panel with Splicing Factor Mutations | Non-Small Cell Lung Cancer | Proliferation | ≤ 50 nM | [5] |
| A427, NCI-H441, NCI-H1975, A549 | Non-Small Cell Lung Cancer | Proliferation | Effective in the 0.1 nM - 1 µM range | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and the experimental workflows for the key assays described above.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Key Experimental Workflows for this compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
PF-06939999 in Head and Neck Squamous Cell Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, with a critical need for novel therapeutic strategies. One emerging target of interest is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in HNSCC and associated with poor prognosis. PF-06939999 is a potent and selective small-molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of the research on this compound in the context of HNSCC, summarizing key clinical trial data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound is an orally available, selective inhibitor of PRMT5.[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and DNA damage repair. In the context of HNSCC, PRMT5 overexpression has been linked to the promotion of carcinogenesis and metastasis.[2][3] By inhibiting PRMT5, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. One of the key mechanisms is the modulation of pre-mRNA splicing, as PRMT5 methylates components of the spliceosome machinery.[4][5] Inhibition of PRMT5 can therefore be particularly effective in tumors with mutations in splicing factor genes.[1]
Clinical Research: Phase 1 Trial (NCT03854227)
A phase 1, first-in-human, dose-escalation and expansion study (NCT03854227) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with selected advanced or metastatic solid tumors, including HNSCC.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT03854227 clinical trial.
Table 1: Patient Demographics and Baseline Characteristics (All Tumor Types in Dose Escalation Part)
| Characteristic | Value |
| Number of Patients | 28 |
| Median Age (Range) | 61.5 years (32-84) |
| Sex (Female) | 54% |
| Median Number of Prior Therapies | 4 |
Source:[4]
Table 2: Safety and Tolerability - Most Common Treatment-Related Adverse Events (TRAEs) (All Grades, All Cycles)
| Adverse Event | Frequency |
| Anemia | 43% |
| Thrombocytopenia | 32% |
| Dysgeusia | 29% |
| Nausea | 29% |
| Fatigue | 29% |
Source:[4]
Table 3: Safety and Tolerability - Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Frequency |
| Anemia | 28% |
| Thrombocytopenia/Platelet count decreased | 22% |
| Fatigue | 6% |
| Neutropenia | 4% |
Source:[1]
Table 4: Preliminary Efficacy in HNSCC
| Parameter | Value |
| Number of HNSCC Patients with Confirmed Partial Response | 1 |
| Overall Response Rate (ORR) in Efficacy-Evaluable Population (all tumor types, n=28) | 2 partial responses (1 HNSCC, 1 NSCLC) |
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative Protocol)
This protocol is a representative example for assessing the anti-proliferative effects of a PRMT5 inhibitor on HNSCC cell lines.
-
Cell Culture: HNSCC cell lines (e.g., FaDu, Cal27) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with increasing concentrations of this compound (or another PRMT5 inhibitor) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model (Representative Protocol for a PRMT5 Inhibitor in HNSCC)
This protocol describes a general procedure for evaluating the in vivo efficacy of a PRMT5 inhibitor in an HNSCC patient-derived xenograft (PDX) model.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent graft rejection.
-
Tumor Implantation: Patient-derived HNSCC tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length × width²)/2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the PRMT5 inhibitor (e.g., formulated for oral gavage) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, tumors and plasma can be collected to assess target engagement by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, via methods like ELISA or mass spectrometry.
-
Histological Analysis: Tumors can be formalin-fixed and paraffin-embedded for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Signaling Pathways and Visualizations
PRMT5 Signaling in HNSCC
PRMT5 plays a multifaceted role in HNSCC by methylating various substrates, which in turn affects multiple downstream signaling pathways implicated in cancer progression. Inhibition of PRMT5 by this compound is designed to disrupt these oncogenic signaling cascades.
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Head and neck cancer patient-derived xenograft models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‑06939999, a potent and selective PRMT5 inhibitor, in patients with advanced or metastatic solid tumors: A phase 1 dose escalation study. - ASCO [asco.org]
- 5. Pfizer Advances Bold Vision for Future of Cancer Care at the ASCO 2025 Annual Meeting | Pfizer [pfizer.com]
- 6. Development of a new in vivo model for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of PF-06939999
Audience: Researchers, scientists, and drug development professionals in the field of oncology.
Introduction: PF-06939999 is a potent and selective, orally bioavailable, S-adenosylmethionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including pre-mRNA splicing, cell cycle regulation, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on substrate proteins.[3][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][6] These application notes provide detailed protocols for the in vitro evaluation of this compound's biochemical and cellular activities.
I. Biochemical Potency and Selectivity
Objective: To determine the inhibitory activity of this compound against the PRMT5/MEP50 complex and assess its selectivity against other methyltransferases and kinases.
Summary of Quantitative Data:
| Parameter | Value | Assay System |
| Biochemical Potency (Ki) | <50 pM | Enzymatic assay with human full-length PRMT5/MEP50 complex and SmD3-derived peptide substrate.[1] |
| Cellular SDMA IC50 | 0.417 nM | ELISA in cancer cells.[1] |
| 1.1 nM | Western Blot in A427 cells.[2] | |
| Anti-proliferative IC50 (NSCLC) | 1.3 nM to 79.2 nM | 7-day cell proliferation assay in various NSCLC cell lines.[1] |
| Selectivity | No significant activity (>20% inhibition) | Assessed at 10 µM against panels of protein methyltransferases and kinases.[1] |
Experimental Protocol: PRMT5 Biochemical Potency Assay
This protocol is adapted from methodologies described for potent PRMT5 inhibitors.[1][7]
Materials:
-
Human full-length PRMT5/MEP50 complex
-
Peptide substrate (e.g., based on the C-terminal GR-rich region of SmD3)
-
S-adenosylmethionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microtiter plate, combine the PRMT5/MEP50 enzyme complex, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of unlabeled and [3H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram: Biochemical Assay Workflow
Caption: Workflow for the PRMT5 biochemical potency assay.
II. Cellular Activity Assays
Objective: To assess the effect of this compound on PRMT5 activity within a cellular context by measuring the levels of symmetric dimethyl arginine (SDMA), a direct product of PRMT5, and to evaluate its anti-proliferative effects.
Experimental Protocol: Cellular SDMA Reduction Assay
This protocol is based on methods used to evaluate the cellular activity of this compound.[5][8]
Materials:
-
Cancer cell line (e.g., A427 non-small cell lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibody against SDMA
-
Secondary antibody (HRP-conjugated)
-
Western blot or ELISA reagents
Procedure (Western Blot):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Determine the IC50 for SDMA reduction.
Experimental Protocol: Anti-Proliferative Assay
This protocol is based on the methods described for assessing the anti-proliferative effects of this compound.[1][2][8]
Materials:
-
Cancer cell lines (e.g., NSCLC cell lines like A427, NCI-H441, NCI-H1975, A549)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for an extended period (e.g., 7 days) to assess long-term effects on proliferation.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 values.
Diagram: Cellular Assay Workflow
Caption: Workflow for cellular SDMA and anti-proliferation assays.
III. Mechanism of Action Assays
Objective: To elucidate the downstream cellular effects of PRMT5 inhibition by this compound, including impacts on the cell cycle and apoptosis.
Experimental Protocol: Cell Cycle Analysis
This protocol is based on methods used to study the effect of this compound on the cell cycle.[2][8]
Materials:
-
Cancer cell lines (e.g., A427, NCI-H1975)
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 5 days).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
Experimental Protocol: Apoptosis Assay
This protocol is adapted from general apoptosis assay methodologies and findings for this compound.[2][8]
Materials:
-
Cancer cell line (e.g., A427)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 96 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Diagram: PRMT5 Signaling Pathway and Downstream Effects
Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Proliferation Assays with PF-06939999
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is a potent and selective, orally available small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including cell cycle regulation, mRNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines using common cell-based assays.
Mechanism of Action
This compound inhibits the catalytic activity of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels on its substrates. This inhibition of PRMT5 function disrupts downstream cellular processes that are critical for cancer cell proliferation and survival. The primary mechanisms through which this compound exerts its anti-proliferative effects include:
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3]
-
Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.
-
Modulation of mRNA Splicing: As PRMT5 is a key component of the spliceosome, its inhibition by this compound can lead to alterations in pre-mRNA splicing, affecting the expression of genes essential for tumor growth.[2]
-
Induction of Senescence: In some cell lines, this compound can induce a state of irreversible growth arrest known as senescence.[3]
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Key Characteristics | Assay Type | Endpoint | Result |
| A427 | NSCLC | Biomarker Reduction | sDMA levels | Dose-dependent decrease at 72 hours[3] |
| A427 | NSCLC | Proliferation | CellTiter-Glo® | Dose-dependent inhibition (7-day assay)[3] |
| NCI-H1975 | NSCLC | Proliferation | CellTiter-Glo® | Dose-dependent inhibition (7-day assay)[3] |
| A549 | NSCLC | Senescence | Not specified | Induction of senescence after 10 days[3] |
Note: Specific IC50 values from a single comprehensive panel were not publicly available in the searched literature. The table summarizes the observed anti-proliferative effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol is adapted for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A427, NCI-H1975)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired density (e.g., 2,000-5,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background control. e. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate. d. Return the plate to the incubator and incubate for the desired period (e.g., 72 hours to 7 days).[3]
-
CellTiter-Glo® Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[4] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5] e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (medium only wells) from all other readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Signaling Pathway of PRMT5 Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Experimental Workflow for Cell-Based Proliferation Assay
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. scribd.com [scribd.com]
Measuring PF-06939999-Induced Apoptosis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes, including cell cycle regulation, mRNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a promising target for therapeutic intervention. Inhibition of PRMT5 by this compound has been shown to suppress cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[1][2][3]
These application notes provide detailed protocols for the in vitro measurement of this compound-induced apoptosis. The described assays are essential tools for characterizing the cytotoxic effects of this compound, elucidating its mechanism of action, and identifying sensitive cell lines.
Signaling Pathway of this compound-Induced Apoptosis
This compound, by inhibiting PRMT5, triggers the intrinsic pathway of apoptosis. This process involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade. The key steps are the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. There is also evidence to suggest a potential, though less dominant, involvement of the extrinsic apoptosis pathway, which is initiated by death receptor signaling and activates caspase-8.
Quantitative Data Summary
The following tables summarize the quantitative effects of PRMT5 inhibitors on apoptosis in various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the data for other potent PRMT5 inhibitors such as EPZ015666 and JNJ-64619178 are presented as representative examples of the expected outcomes.
Table 1: Effect of PRMT5 Inhibition on Caspase-3/7 Activity
| Cell Line | PRMT5 Inhibitor | Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| MDA-MB-453 | EPZ015666 | 1 | 120 | ~2.5 | [4] |
| MDA-MB-453 | EPZ015666 | 5 | 120 | ~4.0 | [4] |
| MDA-MB-468 | EPZ015666 | 5 | 120 | ~3.0 | [4] |
| MDA-MB-468 | EPZ015666 | 10 | 120 | ~5.0 | [4] |
| DanG (MYC-high) | JNJ-64619178 | 0.04 | 72 | ~4.5 | [5] |
| PSN1 (MYC-high) | JNJ-64619178 | 0.04 | 72 | ~3.5 | [5] |
| Panc1 (MYC-low) | JNJ-64619178 | 0.04 | 72 | ~1.5 | [5] |
| PaTu8988S (MYC-low) | JNJ-64619178 | 0.04 | 72 | ~1.2 | [5] |
Table 2: Effect of PRMT5 Inhibition on Apoptotic Cell Population (Annexin V Staining)
| Cell Line | PRMT5 Inhibitor | Concentration (µM) | Incubation Time (days) | % of Apoptotic Cells (Annexin V+) | Reference |
| 17-71 (Canine Lymphoma) | C220 | 0.1 | 5 | ~20% | [6] |
| 17-71 (Canine Lymphoma) | C220 | 1 | 5 | ~40% | [6] |
| 17-71 (Canine Lymphoma) | C220 | 10 | 5 | ~60% | [6] |
| A427 (NSCLC) | This compound | Dose-dependent | 4 | Dose-dependent increase | [3] |
Note: Specific percentages for this compound were not available in the cited source, but a clear dose-dependent increase in apoptotic markers was reported.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to measure apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Epigenetic drug screening defines a PRMT5 inhibitor–sensitive pancreatic cancer subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Evaluating the Anti-Tumor Efficacy of PF-06939999 in a Non-Small Cell Lung Cancer Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction and Rationale
PF-06939999 is an orally available, selective, S-adenosylmethionine (SAM)-competitive small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Its activity is critical in various cellular processes, including gene transcription, cell cycle regulation, and pre-mRNA splicing.[2][3][4]
In many cancers, including non-small cell lung cancer (NSCLC), PRMT5 is overexpressed and its increased activity is associated with tumor proliferation and poor patient outcomes.[2] this compound inhibits the catalytic activity of PRMT5, leading to a dose-dependent reduction in the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5's enzymatic action.[1][3][4] This inhibition disrupts mRNA splicing, induces cell cycle arrest and apoptosis, and ultimately suppresses tumor growth.[1][3][4]
Preclinical studies have shown that NSCLC cell lines, particularly those with mutations in splicing factor genes like RNA-Binding Motif Protein 10 (RBM10), are sensitive to this compound.[3][4] Efficacy in mouse xenograft models has been demonstrated, providing a strong rationale for its therapeutic use in splicing-dysregulated NSCLC.[1][3][4]
This document provides a detailed protocol for a xenograft mouse model to evaluate the in vivo anti-tumor activity of this compound against an NSCLC cell line with a splicing factor mutation.
PRMT5 Signaling and Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the PRMT5 pathway.
Experimental Design
This study will assess the efficacy of this compound in a subcutaneous NSCLC xenograft model. The primary endpoints are tumor growth inhibition (TGI) and the pharmacodynamic (PD) reduction of SDMA in tumor tissue.
Materials and Reagents
-
Cell Line: NCI-H441 (NSCLC, human lung adenocarcinoma) or A427. These cell lines are known to be sensitive to this compound.[1]
-
Animals: Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu) or NOD/SCID mice, 6-8 weeks old.
-
Reagents:
-
This compound (obtained from a commercial supplier).
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Matrigel® Basement Membrane Matrix.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Reagents for SDMA analysis (e.g., LC-MS/MS or ELISA kit).
-
Study Groups and Dosing
The following table summarizes the experimental groups.
| Group ID | Treatment | Dose Level (mg/kg) | Route | Frequency | No. of Animals (n) |
| G1 | Vehicle Control | 0 | P.O. | QD | 10 |
| G2 | This compound | 3 | P.O. | QD | 10 |
| G3 | This compound | 10 | P.O. | QD | 10 |
| G4 | This compound | 30 | P.O. | QD | 10 |
P.O. = Per os (by mouth); QD = Quaque die (once daily).
Experimental Protocols
The overall workflow for the experiment is depicted below.
Caption: Step-by-step workflow for the xenograft study.
Cell Culture and Implantation
-
Culture: Culture NCI-H441 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.
-
Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor the animals for tumor growth. Begin caliper measurements 3-4 days post-implantation.
Treatment and In-Life Monitoring
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into the treatment groups (n=10 per group) based on tumor volume to ensure a similar starting average for all groups.
-
Dosing Formulation: Prepare this compound fresh daily in the vehicle.
-
Administration: Administer the assigned treatment (Vehicle or this compound) orally via gavage once daily for the duration of the study (e.g., 28-36 days).[1]
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of general health and treatment toxicity.
-
Euthanasia Criteria: Euthanize animals if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20%.
Endpoint Sample Collection and Analysis
-
Euthanasia: At the end of the study, euthanize all animals according to approved institutional protocols.
-
Sample Collection: Immediately following euthanasia, collect blood via cardiac puncture for plasma separation. Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.
-
Tissue Processing: Divide each tumor into two sections. Snap-freeze one section in liquid nitrogen for pharmacodynamic (SDMA) analysis. Fix the other section in 10% neutral buffered formalin for histological analysis. Store plasma and frozen tumor samples at -80°C.
-
SDMA Analysis: Quantify SDMA levels in tumor lysates and plasma using a validated LC-MS/MS method or a commercially available ELISA kit.[5] Results should be normalized to total protein concentration for tumor samples.
Data Presentation and Analysis
Tumor Growth Inhibition
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: % TGI = (1 - [ΔT / ΔC]) x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Table 1: Hypothetical Tumor Growth and Inhibition Data
| Group ID | Treatment | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) | P-value (vs. G1) |
| G1 | Vehicle Control | 0 | 152.4 ± 15.1 | 1680.5 ± 210.2 | 1.71 ± 0.25 | N/A | N/A |
| G2 | This compound | 3 | 151.9 ± 14.8 | 1155.3 ± 185.4 | 1.18 ± 0.19 | 34.4% | < 0.05 |
| G3 | This compound | 10 | 153.1 ± 16.0 | 640.8 ± 130.7 | 0.65 ± 0.14 | 68.1% | < 0.001 |
| G4 | This compound | 30 | 152.7 ± 15.5 | 315.6 ± 95.2 | 0.32 ± 0.10 | 89.4% | < 0.0001 |
Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Pharmacodynamic Biomarker Analysis
The key pharmacodynamic endpoint is the reduction of SDMA levels in tumor tissue, which confirms target engagement. Preclinical data suggest that >70% SDMA inhibition correlates with significant tumor growth inhibition.[6]
Table 2: Hypothetical Pharmacodynamic (SDMA) Analysis in Tumor Tissue
| Group ID | Treatment | Dose (mg/kg) | Mean Tumor SDMA Level (ng/mg protein) | % SDMA Inhibition (vs. G1) | P-value (vs. G1) |
| G1 | Vehicle Control | 0 | 25.4 ± 3.1 | N/A | N/A |
| G2 | This compound | 3 | 14.1 ± 2.5 | 44.5% | < 0.05 |
| G3 | This compound | 10 | 7.3 ± 1.9 | 71.3% | < 0.001 |
| G4 | This compound | 30 | 4.8 ± 1.5 | 81.1% | < 0.0001 |
Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Conclusion
This protocol outlines a robust method for evaluating the anti-tumor efficacy of the PRMT5 inhibitor this compound in a preclinical NSCLC xenograft model. The successful execution of this study will provide critical in vivo proof-of-concept data, demonstrating dose-dependent tumor growth inhibition and confirming target engagement through the measurement of SDMA levels. These results are essential for the continued clinical development of this compound as a targeted therapy for cancers with dysregulated splicing machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Symmetric Dimethylarginine (SDMA) Levels by LC/MS Following Administration of PF-06939999
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of Symmetric Dimethylarginine (SDMA) in plasma samples using Liquid Chromatography-Mass Spectrometry (LC/MS). The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic effects of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Administration of this compound has been shown to cause a dose-dependent reduction in plasma SDMA levels, making SDMA a valuable biomarker for assessing the biological activity of this inhibitor.[1][4][5][6][7] This document outlines the necessary procedures for sample preparation, LC/MS analysis, and data interpretation.
Introduction
Symmetric Dimethylarginine (SDMA) is a methylated form of the amino acid arginine that is released into circulation during protein degradation and is primarily eliminated from the body by the kidneys.[8][9] Consequently, SDMA has emerged as a sensitive biomarker for assessing renal function.[8][9][10][11][12] this compound is an orally available small-molecule inhibitor of Protein Arginine N-methyltransferase 5 (PRMT5), an enzyme responsible for the symmetric dimethylation of arginine residues on various proteins.[2][3][13] By inhibiting PRMT5, this compound reduces the formation of SDMA.[7] Clinical studies have demonstrated that treatment with this compound leads to a significant, dose-dependent reduction in plasma SDMA levels, confirming its role as a pharmacodynamic biomarker for PRMT5 inhibition.[4][6][7]
This application note provides a robust LC/MS method for the accurate quantification of SDMA in plasma, enabling researchers to effectively monitor the in vivo activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for SDMA analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for plasma SDMA levels before and after the administration of this compound at different doses, based on findings from clinical trials where a 58-88% reduction in plasma SDMA was observed at steady state.[4][6][7]
| Treatment Group | Time Point | Mean Plasma SDMA (µM)[14] | Standard Deviation (µM) | Percent Reduction from Baseline |
| Vehicle Control | Baseline | 0.48 | 0.08 | N/A |
| Post-administration | 0.47 | 0.09 | 2% | |
| This compound (Low Dose) | Baseline | 0.50 | 0.07 | N/A |
| Post-administration | 0.21 | 0.05 | 58% | |
| This compound (High Dose) | Baseline | 0.49 | 0.08 | N/A |
| Post-administration | 0.06 | 0.02 | 88% |
Experimental Protocols
Materials and Reagents
-
Plasma samples (collected in K2EDTA tubes)
-
SDMA certified reference material
-
Stable isotope-labeled internal standard (e.g., d7-SDMA)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ammonium formate
-
Water (LC/MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (d7-SDMA in water).[14]
-
Add 150 µL of methanol to precipitate proteins.[15]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a clean microcentrifuge tube.
-
For HILIC analysis, dilute the supernatant with acetonitrile containing 0.1% formic acid. A common dilution is to mix 100 µL of supernatant with 300 µL of acetonitrile with 0.1% formic acid.[14]
-
Transfer the final mixture to an autosampler vial for LC/MS analysis.
Liquid Chromatography (LC) Method
A hydrophilic interaction liquid chromatography (HILIC) method is recommended for the separation of the polar analyte SDMA.[17]
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 μm particle size, or equivalent silica-based HILIC column.[18]
-
Mobile Phase A: 0.1% Formic acid in water[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-3 min: 95% to 50% B
-
3-3.1 min: 50% to 95% B
-
3.1-5 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SDMA: Precursor ion (m/z) 203.2 → Product ion (m/z) 172.0[18]
-
d7-SDMA (IS): Precursor ion (m/z) 210.2 → Product ion (m/z) 179.0
-
-
Fragmentor Voltage: 135 V
-
Collision Energy: 20 V
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of SDMA standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).[15]
-
Integrate the peak areas for both SDMA and the internal standard (d7-SDMA) in the chromatograms of the standards and the unknown samples.
-
Calculate the peak area ratio of SDMA to the internal standard.
-
Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.
-
Determine the concentration of SDMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC/MS method detailed in this application note provides a sensitive and specific approach for the quantification of plasma SDMA levels. This protocol is well-suited for researchers and drug development professionals to accurately assess the pharmacodynamic effects of the PRMT5 inhibitor, this compound. The significant reduction of SDMA upon administration of this compound confirms its utility as a robust biomarker for target engagement.
References
- 1. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. bioscmed.com [bioscmed.com]
- 10. Symmetrical Dimethylarginine: Evaluating Chronic Kidney Disease in the Era of Multiple Kidney Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of renal injury and function biomarkers, including symmetric dimethylarginine (SDMA), in the rat passive Heymann nephritis (PHN) model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of renal injury and function biomarkers, including symmetric dimethylarginine (SDMA), in the rat passive Heymann nephritis (PHN) model | PLOS One [journals.plos.org]
- 13. This compound | C22H23F3N4O3 | CID 132200405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry [mdpi.com]
Determining the IC50 of PF-06939999 in Different Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
PF-06939999 is an orally available, selective, and potent S-adenosylmethionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of various cellular processes, including cell cycle progression, mRNA splicing, signal transduction, and apoptosis.[1][2] Overexpression of PRMT5 has been observed in a variety of hematologic and solid tumors, making it a compelling target for cancer therapy.[1][2] this compound inhibits the catalytic activity of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels, which in turn can modulate the expression of genes involved in cell proliferation and survival.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a decrease in the levels of sDMA on key cellular proteins. The anti-proliferative activity of this compound has been particularly noted in non-small cell lung cancer (NSCLC) models.[3][4] Sensitivity to this compound has been associated with mutations in splicing factor genes, such as RBM10, suggesting that tumors with dysregulated mRNA splicing may be particularly susceptible to PRMT5 inhibition.[3] The inhibition of PRMT5 by this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells.[4]
Data Presentation: IC50 of this compound in Various Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines. It is important to distinguish between the IC50 for target engagement (inhibition of sDMA) and the IC50 for cell viability or proliferation.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |
| A427 | Non-Small Cell Lung Cancer | sDMA Inhibition | 1.1 | This value represents the concentration required to inhibit the expression of the sDMA protein by 50% and indicates target engagement.[4] |
| A427 | Non-Small Cell Lung Cancer | Cell Proliferation (7 days) | Dose-dependent inhibition observed | Specific IC50 value for cell proliferation is not publicly available. Inhibition was observed in a concentration range of 0.1 nM to 10 µM.[4] |
| NCI-H441 | Non-Small Cell Lung Cancer | Cell Proliferation (7 days) | Dose-dependent inhibition observed | Specific IC50 value for cell proliferation is not publicly available. Inhibition was observed in a concentration range of 0.1 nM to 10 µM.[4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Cell Proliferation (7 days) | Dose-dependent inhibition observed | Specific IC50 value for cell proliferation is not publicly available. Inhibition was observed in a concentration range of 0.1 nM to 10 µM.[4] |
| A549 | Non-Small Cell Lung Cancer | Cell Proliferation (7 days) | Dose-dependent inhibition observed | Specific IC50 value for cell proliferation is not publicly available. Inhibition was observed in a concentration range of 0.1 nM to 10 µM.[4] |
Experimental Protocols
Protocol for Determining Cell Viability IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the methodology used in studies involving this compound and the manufacturer's instructions for the CellTiter-Glo® assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A427, NCI-H441, NCI-H1975, A549)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with FBS.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in an opaque-walled 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.
-
On day 3 or 4, refresh the medium and compound to ensure nutrient availability and consistent compound exposure.
-
-
CellTiter-Glo® Assay:
-
On day 7, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response (variable slope) model.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for PF-06939999 in Cell Cycle Analysis of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3] Overexpression of PRMT5 has been observed in a variety of cancers, and its activity is linked to critical cellular processes including cell cycle regulation, mRNA splicing, and signal transduction.[1][3] Inhibition of PRMT5 with this compound has been shown to disrupt these processes, leading to cell cycle arrest and reduced proliferation of cancer cells, making it a promising agent in cancer research and therapeutic development.[1][4]
These application notes provide detailed protocols for utilizing this compound to study cell cycle distribution in cancer cell lines, present quantitative data on its effects, and illustrate the underlying signaling pathways.
Mechanism of Action
This compound acts as a SAM-competitive inhibitor of PRMT5.[1][4] By binding to the S-adenosylmethionine (SAM) binding site, it prevents the catalytic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins.[1] Key substrates of PRMT5 are involved in the regulation of the cell cycle.[3] Inhibition of their methylation can lead to cell cycle arrest at different phases, depending on the cellular context of the cancer cell line.[4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution and cell viability in non-small cell lung cancer (NSCLC) cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Treatment (Concentration) | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| A427 | DMSO (Control) | 5 days | 55 | 25 | 20 | [4] |
| This compound (10 nM) | 5 days | 75 | 15 | 10 | [4] | |
| This compound (30 nM) | 5 days | 85 | 10 | 5 | [4] | |
| NCI-H1975 | DMSO (Control) | 5 days | 50 | 30 | 20 | [4] |
| This compound (10 nM) | 5 days | 45 | 25 | 30 | [4] | |
| This compound (30 nM) | 5 days | 40 | 20 | 40 | [4] |
Note: The quantitative data presented in this table are estimations derived from the graphical representations in the cited literature, as exact tabular data was not provided.
Table 2: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A427 | Lung Carcinoma | 1.1 nM | [4] |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | Not explicitly stated | |
| NCI-H441 | Non-Small Cell Lung Carcinoma | Not explicitly stated | |
| A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated |
Mandatory Visualization
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., A427, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 7 days).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., A427, NCI-H1975)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 0.1% Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM) and a DMSO vehicle control.
-
Incubate for the desired duration (e.g., 5 days).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
References
Application Notes and Protocols: In Vivo Efficacy of PF-06939999
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy of PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical animal models. The protocols are based on published research and are intended to guide the design of similar efficacy studies.
Introduction
This compound is an orally available, small-molecule inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, by methylating arginine residues on histones and other proteins.[1][2] Overexpression of PRMT5 is observed in several cancers, making it a promising therapeutic target.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly those with dysregulated mRNA splicing.[3][4]
Mechanism of Action
This compound acts as a potent and selective S-adenosylmethionine (SAM) competitive inhibitor of PRMT5.[3][5] By blocking the methyltransferase activity of PRMT5, this compound leads to a reduction in symmetric dimethylarginine (SDMA) levels, a direct product of PRMT5 activity.[3][4] This inhibition results in altered pre-mRNA splicing and ultimately leads to growth arrest and cell death in cancer cells, especially in tumors with mutations in splicing factors.[4]
In Vivo Efficacy Data
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. A summary of the key findings is presented below.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Mouse Xenograft | Non-Small Cell Lung Cancer (NSCLC) with splicing mutations | Oral administration of this compound | Reduced tumor cell proliferation and dose-dependent decreases in SDMA levels. | [3] |
| SW1990 and A427 Xenograft Models | Not Specified | This compound | A 70% or greater inhibition of plasma SDMA corresponded to approximately 100% tumor growth inhibition. | [4] |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies of this compound in xenograft mouse models. These should be adapted based on specific experimental goals and institutional guidelines.
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells to establish a tumor model.
Materials:
-
Human cancer cell line (e.g., NSCLC cell line with splicing factor mutations)
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or similar)
-
Cell culture medium and reagents
-
Matrigel or other appropriate extracellular matrix
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1x107 cells/mL.
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and measure tumor volume using calipers with the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Drug Formulation and Administration
Materials:
-
This compound compound
-
Appropriate vehicle for oral administration (e.g., as determined by formulation studies)
-
Oral gavage needles
Procedure:
-
Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.
-
Administer the specified dose of this compound or vehicle control to the respective groups of mice via oral gavage. The dosing schedule (e.g., once daily, twice daily) should be based on pharmacokinetic and tolerability studies.
Efficacy and Pharmacodynamic Assessment
Procedure:
-
Tumor Growth Inhibition: Continue to measure tumor volume in all groups throughout the study period.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis:
-
Collect blood samples at specified time points to measure plasma SDMA levels via a validated bioanalytical method (e.g., LC-MS/MS). This serves as a biomarker of PRMT5 inhibition.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for SDMA or analysis of alternative splicing events.
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated groups and the vehicle control group to determine the anti-tumor efficacy.
Conclusion
The preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly in tumors with dysregulated splicing. The provided protocols offer a framework for designing and executing in vivo efficacy studies to further evaluate this and similar PRMT5 inhibitors. Careful selection of animal models and robust pharmacodynamic endpoints are critical for the successful translation of these preclinical findings.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H23F3N4O3 | CID 132200405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Studies with PF-06939999
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06939999 is an orally available, potent, and selective S-adenosylmethionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, mRNA splicing, and signal transduction, by methylating arginine residues on histones and other proteins.[2][3] Overexpression of PRMT5 has been observed in a variety of solid tumors and is associated with increased tumor cell proliferation and poor overall survival.[2] this compound has demonstrated antitumor activity in preclinical models and is being investigated in clinical trials for the treatment of advanced or metastatic solid tumors.[4][5][6]
These application notes provide an overview of the preclinical data for this compound, along with generalized protocols for its use in preclinical research. It is important to note that specific formulation details for this compound used in preclinical studies have not been made publicly available. The formulation protocol provided below is a representative example based on common practices for oral administration of small molecule inhibitors in preclinical animal models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (SDMA protein expression) | A427 (NSCLC) | 1.1 nM | [1] |
| Kᵢ (PRMT5) | - | <5 pM | [7] |
| Effect on Cell Proliferation | A427, NCI-H441, NCI-H1975, A549 (NSCLC) | Inhibition | [1] |
| Effect on Cell Cycle | A427 | G1 arrest | [1] |
| Effect on Cell Cycle | NCI-H1975 | G2/M arrest | [1] |
| Effect on Apoptosis | A427 | Induction | [1] |
| Effect on Cell Senescence | A549 | Induction | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| A427 (NSCLC) mouse xenograft | 3, 10, and 30 mg/kg, p.o., once daily | Reduced tumor volume | [7] |
| NCI-H441 (NSCLC) mouse xenograft | 3-30 mg/kg, p.o., once daily for 36-44 days | Inhibited tumor growth | [1] |
Experimental Protocols
Protocol 1: Hypothetical Formulation of this compound for Oral Gavage in Mice
Disclaimer: This is a general protocol and may require optimization. The specific formulation used in published preclinical studies for this compound is not publicly available.
1. Materials:
- This compound powder
- Vehicle components:
- 0.5% (w/v) Methylcellulose
- 0.2% (v/v) Tween 80
- Sterile water for injection
2. Equipment:
- Analytical balance
- Magnetic stirrer and stir bar
- Homogenizer (optional)
- pH meter
- Sterile tubes and glassware
3. Procedure:
- Prepare the Vehicle:
- In a sterile beaker, add the required volume of sterile water.
- While stirring, slowly add 0.5% (w/v) of methylcellulose. Stir until fully dissolved. This may require heating to ~60-70°C and then cooling to room temperature while stirring.
- Add 0.2% (v/v) of Tween 80 to the methylcellulose solution and mix thoroughly.
- Prepare the this compound Suspension:
- Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
- In a separate sterile tube, add a small amount of the prepared vehicle to the this compound powder to create a paste.
- Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a homogenous suspension.
- If necessary, use a homogenizer to reduce particle size and improve suspension stability.
- Final Preparation and Storage:
- Adjust the pH of the final suspension to a physiologically acceptable range (e.g., pH 6.0-7.5) if necessary.
- Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh daily or to establish its stability under storage conditions.
- Before each administration, ensure the suspension is thoroughly mixed.
Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
1. Cell Culture and Implantation:
- Culture a human cancer cell line of interest (e.g., A427 non-small cell lung cancer cells) under standard conditions.
- Harvest and resuspend the cells in an appropriate medium (e.g., a mixture of media and Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Animal Dosing:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Administer this compound formulation (prepared as in Protocol 1) or vehicle control orally (p.o.) via gavage once daily. Doses of 3, 10, and 30 mg/kg have been used in preclinical studies.[7]
3. Tumor Growth Monitoring and Analysis:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
4. Pharmacodynamic Analysis:
- Collect plasma samples at specified time points to measure the concentration of this compound and pharmacodynamic biomarkers such as symmetric dimethylarginine (SDMA).[5][8]
- In clinical studies, a dose-dependent reduction in plasma SDMA has been observed.[5][8]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H23F3N4O3 | CID 132200405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06939999 dose-limiting toxicities in clinical trials
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) and safety profile of PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), as observed in clinical trials.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What were the primary dose-limiting toxicities (DLTs) reported for this compound in its Phase 1 clinical trial?
A1: In the Phase 1 dose-escalation trial (NCT03854227), four DLTs were reported among 24 evaluable patients.[1][2][3][4] The specific DLTs were hematological in nature and included thrombocytopenia, anemia, and neutropenia.[1][2][5] All observed cytopenias were reported to be dose-dependent and reversible with dose modification.[4]
Q2: At what specific dose levels were the dose-limiting toxicities observed?
A2: The DLTs were observed at the higher dose levels evaluated in the study.[2][3][4] Specifically:
-
Thrombocytopenia (n=2): Observed at the 6 mg twice-daily (b.i.d.) dose. One case was Grade 4 and the other was Grade 3.[3][4]
-
Anemia (n=1): A Grade 3 event observed at the 8 mg once-daily (q.d.) dose.[3][4]
-
Neutropenia (n=1): A Grade 3 event observed at the 6 mg once-daily (q.d.) dose.[3][4]
Q3: Aside from DLTs, what were the most common treatment-related adverse events (TRAEs)?
A3: Across all dose levels, the most frequently reported any-grade TRAEs (affecting ≥20% of patients) were anemia (43%), thrombocytopenia (32%), dysgeusia (29%), fatigue (29%), and nausea (29%).[4][5] The most common Grade ≥3 TRAEs included anemia (28%), thrombocytopenia or decreased platelet count (22%), fatigue (6%), and neutropenia (4%).[2][6]
Q4: How should researchers monitor for potential toxicities when working with this compound in a pre-clinical or clinical setting?
A4: Given the observed DLTs, rigorous monitoring for hematological toxicity is critical. Regular complete blood counts (CBCs) should be performed to track levels of platelets, hemoglobin, and neutrophils. A workflow for monitoring and managing potential hematological adverse events is recommended, starting with baseline measurements and continuing with frequent on-treatment assessments, especially following dose escalations.
Q5: What was the Recommended Phase 2 Dose (RP2D) and was a Maximum Tolerated Dose (MTD) established?
A5: The RP2D was identified as 6 mg administered once daily (q.d.).[1][5] A maximum tolerated dose (MTD) was not determined in the Phase 1 study.[1][2][6]
Q6: What is the mechanism of action for this compound?
A6: this compound is an orally available, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7] PRMT5 is an enzyme that methylates various protein substrates involved in processes dysregulated in cancer, such as pre-messenger RNA (mRNA) splicing and cell proliferation.[7] By inhibiting PRMT5, this compound decreases the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, which can lead to growth arrest and cell death in susceptible tumor cells.[7][8]
Summary of Dose-Limiting Toxicities
The quantitative data on DLTs from the Phase 1 dose-escalation study (NCT03854227) are summarized below.
| Dose-Limiting Toxicity | Grade (NCI-CTCAE v5.0) | This compound Dose | Number of Patients | Total DLT-Evaluable Patients |
| Thrombocytopenia | 4 | 6 mg b.i.d. | 1 | 24 |
| Thrombocytopenia | 3 | 6 mg b.i.d. | 1 | 24 |
| Anemia | 3 | 8 mg q.d. | 1 | 24 |
| Neutropenia | 3 | 6 mg q.d. | 1 | 24 |
Data sourced from clinical trial NCT03854227 results.[2][3][4]
Experimental Protocols
The safety and toxicity data for this compound were generated from a Phase 1, first-in-human, dose-escalation, and dose-expansion trial.[2][7]
Study Design: The trial (NCT03854227) consisted of two parts: Part 1 (dose escalation) and Part 2 (dose expansion).[2][7] The primary objectives of Part 1 were to evaluate the safety and tolerability of this compound, identify DLTs, and determine the MTD and/or RP2D.[2] A Bayesian Logistic Regression Model was used to guide decisions on dose escalation.[4] The study was administered in 28-day cycles.[2][7]
Patient Population: The study enrolled patients with selected advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), urothelial cancer, and others known to have a potential for frequent splicing factor mutations.[4][5]
Dosing and Administration: this compound was administered orally as a monotherapy, either once daily (q.d.) or twice daily (b.i.d.).[2][7] The dose-escalation part evaluated a range from 0.5 mg to 12 mg daily.[4][5]
Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3] DLTs were assessed during the first cycle of treatment. Pharmacodynamic activity was evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA).[2][4]
Visualizations
Caption: Logical workflow for DLT identification in the this compound Phase 1 trial.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to PF-06939999
Welcome to the technical support center for PF-06939999, a selective S-adenosylmethionine (SAM)-competitive inhibitor of protein arginine methyltransferase 5 (PRMT5). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding site of protein arginine methyltransferase 5 (PRMT5).[1][2] By inhibiting the methyltransferase activity of PRMT5, this compound decreases the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This modulation of protein methylation affects various cellular processes, including gene expression, mRNA splicing, cell cycle regulation, and DNA damage response, ultimately leading to anti-proliferative effects in cancer cells.[1][3][4]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated anti-tumor activity in various solid tumors, particularly in non-small cell lung cancer (NSCLC).[1] Clinical trials have also enrolled patients with other advanced or metastatic solid tumors such as head and neck squamous cell carcinoma (HNSCC), endometrial cancer, urothelial cancer, cervical cancer, and esophageal cancer.[3] Sensitivity to this compound has been associated with mutations in splicing factors, such as RBM10, in NSCLC cells.[1]
Q3: What are the known mechanisms of acquired resistance to this compound?
A3: Acquired resistance to this compound and other PRMT5 inhibitors is an area of active investigation. Known mechanisms include:
-
Mutations in the PRMT5 enzyme: Specific mutations within the SAM-binding pocket of PRMT5 can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect. However, studies suggest that the structural constraints of the cofactor binding site may prevent the emergence of complete resistance through this mechanism.[1][2]
-
Upregulation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of PRMT5 inhibition. One such pathway is the mTOR signaling pathway.
-
Transcriptional state switching: Resistance can arise from a drug-induced switch in the transcriptional state of the cancer cells, rather than the selection of a pre-existing resistant population.[5][6] This can lead to the expression of genes that promote survival in the presence of the drug.
-
Induction of collateral sensitivity: Interestingly, acquired resistance to PRMT5 inhibitors can induce sensitivity to other chemotherapeutic agents. For example, resistance mediated by the upregulation of stathmin 2 (STMN2) has been shown to increase sensitivity to paclitaxel.[5][6]
Q4: What is the role of STMN2 in resistance to this compound?
A4: Stathmin 2 (STMN2) is a microtubule-regulating protein that has been identified as a key factor in acquired resistance to PRMT5 inhibitors.[5][6] Upregulation of STMN2 is necessary for the development of resistance to PRMT5 inhibition in some cancer models.[5][6] Paradoxically, the same upregulation of STMN2 that confers resistance to PRMT5 inhibitors also induces collateral sensitivity to taxane-based chemotherapies like paclitaxel.[5][6] This suggests a potential therapeutic strategy of combining or sequencing PRMT5 inhibitors with taxanes in patients who develop resistance.
Troubleshooting Guides
Problem 1: Developing a this compound-Resistant Cell Line
Symptoms:
-
No significant increase in the IC50 of this compound after prolonged exposure.
-
High levels of cell death, preventing the establishment of a stable resistant population.
-
Loss of resistant phenotype after removal of the drug.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate starting concentration of this compound | Begin with a concentration around the IC20-IC30 to minimize cell death and allow for gradual adaptation. Perform a dose-response curve to accurately determine the initial concentration. |
| Infrequent or inconsistent drug exposure | Maintain continuous exposure to the drug, replacing the media with fresh drug-containing media every 2-3 days. |
| Heterogeneous cell population | Consider single-cell cloning to isolate and expand resistant colonies. This will ensure a more homogenous resistant population. |
| Instability of the resistant phenotype | Some resistance mechanisms are reversible. Maintain a low concentration of this compound in the culture medium to sustain the selective pressure. |
Problem 2: Inconsistent Results in this compound Sensitivity Assays
Symptoms:
-
High variability in cell viability or proliferation readouts between replicate experiments.
-
Unexpected changes in the IC50 value for the same cell line.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Variations in cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug dilution | Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Changes in cell line characteristics over time | Monitor the doubling time and morphology of your cell lines. Perform periodic authentication to ensure the integrity of the cell line. |
Problem 3: Difficulty in Identifying the Mechanism of Resistance
Symptoms:
-
No mutations found in the PRMT5 gene.
-
Unclear results from Western blotting for common resistance markers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Resistance is not due to on-target mutations | Perform RNA sequencing (RNA-seq) to identify global changes in gene expression. This can reveal the upregulation of bypass pathways or transcriptional reprogramming. |
| Activation of alternative signaling pathways | Based on RNA-seq data, investigate the activation of pathways such as mTOR signaling using phosphospecific antibodies for key pathway components (e.g., p-mTOR, p-S6K). |
| Involvement of less common resistance mechanisms | Consider investigating changes in drug efflux pump expression (e.g., MDR1) or alterations in cellular metabolism. |
| Transient or adaptive resistance | Analyze gene expression at different time points during the development of resistance to capture transient changes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Splicing Factor Mutation | IC50 (nmol/L) |
| NCI-H358 | None | 10-100 |
| NCI-H441 | RBM10 | <10 |
| A549 | None | >1000 |
Note: This table presents a summary of representative data and actual IC50 values may vary depending on experimental conditions.
Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Clinical Trial
| Dose Level | Route of Administration | Reduction in Plasma SDMA |
| 0.5 mg - 12 mg daily | Oral | 58% - 88% at steady state[1] |
SDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To establish a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting device
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial drug exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Stabilize the resistant population: Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the resistant cells:
-
Determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve the resistant cells at different passages.
-
Investigate the underlying resistance mechanisms (e.g., sequencing of the PRMT5 gene, RNA-seq, Western blotting).
-
Protocol 2: Western Blot Analysis for PRMT5 and SDMA
Objective: To assess the target engagement of this compound by measuring the levels of PRMT5 and its product, symmetric dimethylarginine (SDMA).
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-SDMA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell lysis: Treat cells with the desired concentrations of this compound for the indicated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against PRMT5, SDMA, and a loading control overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
References
- 1. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
Technical Support Center: Overcoming PF-06939999 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PRMT5 inhibitor, PF-06939999.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in regulating gene expression, mRNA splicing, cell cycle progression, and signal transduction.[4][5] By inhibiting PRMT5's methyltransferase activity, this compound alters the expression of genes involved in cell proliferation, leading to growth arrest and cell death in cancer cells.[1][4]
Q2: In which cancer types has this compound shown activity?
Phase 1 clinical trials have evaluated this compound in patients with various advanced or metastatic solid tumors. These include non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), endometrial cancer, urothelial cancer, cervical cancer, and esophageal cancer.[2][3][6] Objective tumor responses have been observed in patients with HNSCC and NSCLC.[3]
Q3: What are the known mechanisms of resistance to this compound and other PRMT5 inhibitors?
Resistance to PRMT5 inhibitors like this compound is a complex process that can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: A common mechanism of resistance is the upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of PRMT5 inhibition. A key pathway implicated in resistance is the PI3K/AKT/mTOR signaling cascade.[1][4][7]
-
Transcriptional State Switch: In lung adenocarcinoma, resistance to PRMT5 inhibitors has been shown to occur through a drug-induced transcriptional state switch. This involves the upregulation of the microtubule regulator stathmin 2 (STMN2), which is essential for both the acquisition and maintenance of resistance.[3][8][9]
-
Alterations in the p53 Pathway: The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. Downregulation of p53 signaling has been observed in PRMT5 inhibitor-resistant models, suggesting that inactivation of the p53 pathway can contribute to resistance.[1]
-
Changes in Alternative Splicing: PRMT5 plays a crucial role in regulating pre-mRNA splicing.[10][11][12][13] While this compound's efficacy is linked to its ability to induce changes in alternative splicing of cancer-related genes, alterations in the splicing machinery itself could potentially contribute to resistance.[4][5]
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line model.
Possible Cause 1: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status of key signaling pathways in your resistant cell line compared to the parental, sensitive line. Focus on the PI3K/AKT/mTOR pathway by probing for phosphorylated and total levels of AKT, mTOR, and downstream effectors like p70S6K. An increase in the phosphorylated forms of these proteins in the resistant line would suggest activation of this bypass pathway.
-
Combination Therapy: To functionally validate the involvement of the PI3K/AKT/mTOR pathway, perform cell viability assays with a combination of this compound and an mTOR inhibitor (e.g., everolimus, temsirolimus). A synergistic effect, as determined by the Combination Index (CI), would indicate that dual pathway inhibition can overcome resistance.
-
Possible Cause 2: Upregulation of STMN2 (in lung cancer models).
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative RT-PCR (qRT-PCR) or RNA sequencing to compare the mRNA levels of STMN2 in your resistant and sensitive lung cancer cell lines. A significant upregulation in the resistant line would be indicative of this resistance mechanism.
-
Combination Therapy with Taxanes: Since STMN2 is a microtubule regulator, cells with high STMN2 expression may be more sensitive to microtubule-targeting agents.[3][8] Test the efficacy of combining this compound with a taxane like paclitaxel. A synergistic effect would suggest this as a viable strategy to overcome resistance.
-
Problem 2: High variability in experimental results with this compound.
-
Troubleshooting Steps:
-
Ensure Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Verify Compound Potency: Regularly check the potency of your this compound stock solution by performing a dose-response curve and calculating the IC50 in a sensitive control cell line.
-
Optimize Assay Parameters: For cell viability assays, ensure that the cell seeding density allows for logarithmic growth throughout the experiment and that the assay endpoint is within the linear range of detection.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (nM) |
| NCI-H441 | NSCLC | Sensitive | 10 - 50 |
| NCI-H441-PR | NSCLC | This compound Resistant | 200 - 1000 |
| A427 | NSCLC | Sensitive | 5 - 25 |
| A427-PR | NSCLC | This compound Resistant | 150 - 800 |
| Jeko-1 | Mantle Cell Lymphoma | Sensitive | 20 - 140 |
| Jeko-1-R | Mantle Cell Lymphoma | PRMT5i Resistant | 340 - 1650 |
Note: These are representative values based on published data for PRMT5 inhibitors and may vary depending on the specific cell line and experimental conditions.
Table 2: Example Combination Index (CI) Values for this compound with Other Agents
| Combination | Cancer Type | CI Value | Interpretation |
| This compound + Temsirolimus (mTOR inhibitor) | Mantle Cell Lymphoma | < 1.0 | Synergistic |
| This compound + Paclitaxel (Taxane) | NSCLC | < 1.0 | Synergistic |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Start with a parental cancer cell line that is sensitive to this compound.
-
Dose Escalation: Continuously culture the cells in the presence of this compound, starting at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Increase: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.
-
Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is 5-10 times the original IC50.
-
Characterization: Characterize the resulting resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound, alone or in combination with a second agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., PRMT5, SDMA, AKT, mTOR, p70S6K, STMN2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
PF-06939999 off-target effects and selectivity profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06939999. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its mechanism of action involves binding to the cofactor binding site of PRMT5, which interferes with its methyltransferase activity.[1][2] This inhibition leads to a reduction in the levels of symmetric dimethylarginine (SDMA) on various protein substrates, including histones (H2A, H3, and H4) and components of the spliceosome machinery.[2][3] The modulation of pre-messenger RNA (mRNA) splicing is a key consequence of PRMT5 inhibition by this compound.[3][4]
Q2: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of PRMT5. In preclinical studies, its selectivity was evaluated against a panel of protein methyltransferases and kinases. At a concentration of 10 μM, this compound showed no significant activity (less than 20% inhibition) against any of the other enzymes tested in these panels.[5] This indicates a high degree of selectivity for PRMT5, which is a critical attribute for a targeted therapeutic agent.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotypes or experimental results.
Possible Cause: While this compound is highly selective for PRMT5, it's important to consider that inhibition of a key enzyme like PRMT5 can have widespread effects on cellular processes. The observed phenotype may be a downstream consequence of on-target PRMT5 inhibition rather than an off-target effect. PRMT5 is involved in various cellular functions, including cell cycle regulation, DNA damage response, and apoptosis.[6]
Troubleshooting Steps:
-
Confirm On-Target Activity: Measure the levels of symmetric dimethylarginine (SDMA), the direct product of PRMT5 enzymatic activity, in your experimental system. A significant reduction in SDMA levels will confirm that this compound is engaging its target.[3]
-
Analyze Downstream Pathways: Investigate the cellular pathways known to be regulated by PRMT5. For example, assess changes in pre-mRNA splicing, cell cycle distribution, or markers of apoptosis.[1][4]
-
Literature Review: Consult recent publications to determine if the observed phenotype has been previously reported in studies involving PRMT5 inhibition.
Issue 2: Observing toxicities in cell culture or in vivo models similar to those reported in clinical trials.
Background: In a Phase 1 clinical trial, this compound was associated with several treatment-related adverse events.[3][7][8] These are important to consider when designing and interpreting preclinical experiments. While not definitively "off-target" effects in the sense of binding to other kinases or methyltransferases, they represent undesirable on-target or systemic effects of PRMT5 inhibition.
Summary of Treatment-Related Adverse Events (Phase 1 Clinical Trial)
| Adverse Event Category | Specific Effect | Grade ≥3 Incidence (%) |
| Hematological | Anemia | 28% |
| Thrombocytopenia/Platelet count decreased | 22% | |
| Neutropenia | 4% | |
| Non-Hematological | Fatigue | 6% |
| Dysgeusia (altered taste) | Not reported as Grade ≥3 | |
| Nausea | Not reported as Grade ≥3 |
Data compiled from a Phase 1 dose-escalation and -expansion trial.[3][7]
Troubleshooting and Experimental Considerations:
-
Monitor Hematological Parameters: In in vivo studies, perform complete blood counts (CBCs) to monitor for signs of anemia, thrombocytopenia, and neutropenia.
-
Dose-Response Studies: Conduct careful dose-response studies to identify a therapeutic window that balances on-target efficacy with potential toxicities.
-
Control Groups: Utilize appropriate vehicle controls to distinguish compound-specific effects from other experimental variables.
Experimental Protocols
Protocol 1: Assessing the Selectivity of a PRMT5 Inhibitor (General Workflow)
This protocol outlines a general workflow for evaluating the selectivity of a PRMT5 inhibitor like this compound.
Methodology:
-
Primary Target Potency: Determine the IC50 value of this compound against PRMT5 using a biochemical assay (e.g., radioactive methyltransferase assay or a coupled-enzyme assay).
-
Selectivity Screening:
-
Kinase Panel: Screen this compound at a high concentration (e.g., 10 μM) against a broad panel of kinases to identify any potential off-target inhibition.[5]
-
Methyltransferase Panel: Screen the compound against a panel of other protein methyltransferases, including other PRMT family members, to ensure selectivity for PRMT5.
-
-
Cellular Target Engagement:
-
Treat a relevant cell line (e.g., a cancer cell line with known sensitivity to PRMT5 inhibition) with a dose range of this compound.
-
Measure the levels of a downstream biomarker, such as SDMA, using an ELISA or Western blot to confirm on-target activity in a cellular context.[3]
-
-
Data Interpretation: A highly selective compound like this compound will show potent inhibition of its primary target (PRMT5) and minimal activity against other kinases and methyltransferases in the screening panels.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF‑06939999, a potent and selective PRMT5 inhibitor, in patients with advanced or metastatic solid tumors: A phase 1 dose escalation study. - ASCO [asco.org]
Technical Support Center: PF-06939999 Hematological Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hematological adverse events associated with the investigational PRMT5 inhibitor, PF-06939999. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research.
Troubleshooting Guide
This guide provides insights into potential hematological issues observed during experiments with this compound and offers guidance on how to manage them.
| Question/Issue | Potential Cause & Troubleshooting Steps |
| Unexpectedly high levels of anemia, thrombocytopenia, or neutropenia are observed in our in-vivo models. | Potential Cause: These are known on-target toxicities of PRMT5 inhibition. Hematopoietic cells can be sensitive to disruptions in mRNA splicing, a key function of PRMT5. Troubleshooting: 1. Dose-Response Evaluation: Determine if the observed toxicity is dose-dependent. Consider reducing the dose or modifying the dosing schedule. The Phase 1 clinical trial for this compound noted that hematological toxicities were dose-dependent and could be managed by dose interruption and reduction[1]. 2. Monitor Hematological Parameters: Implement regular monitoring of complete blood counts (CBCs) to track the kinetics of cell count changes. 3. Supportive Care: In animal models, consider supportive care measures as you would in a clinical setting to manage cytopenias. |
| We are observing dose-limiting toxicities (DLTs) in our pre-clinical studies at doses expected to be therapeutic. | Potential Cause: The therapeutic window for PRMT5 inhibitors may be narrow. The observed DLTs are consistent with those reported in the first-in-human study of this compound, which included thrombocytopenia, anemia, and neutropenia[2][3][4]. Troubleshooting: 1. Re-evaluate Dosing Regimen: Explore alternative dosing schedules (e.g., intermittent vs. continuous dosing) that might maintain efficacy while reducing toxicity. 2. Combination Studies: Investigate combination therapies with agents that may mitigate hematological toxicity or allow for a reduced dose of this compound. |
| How can we predict which models or cell lines will be most sensitive to the hematological effects of this compound? | Potential Cause: The underlying genetic and molecular characteristics of the model system can influence sensitivity. Troubleshooting: 1. Baseline Hematological Assessment: Thoroughly characterize the baseline hematological parameters of your models before initiating treatment. 2. Splicing Factor Mutations: Since this compound targets a key component of the spliceosome machinery, models with pre-existing mutations in splicing factors may exhibit differential sensitivity[2][5][6]. |
Summary of Hematological Adverse Events
The following tables summarize the quantitative data on hematological adverse events from the Phase 1 clinical trial of this compound (NCT03854227).
Table 1: Dose-Limiting Toxicities (DLTs) Observed in Part 1 of the Phase 1 Trial [2][3][4]
| Toxicity | Number of Patients | Dose |
| Thrombocytopenia | 2 | 6 mg BID |
| Anemia | 1 | 8 mg QD |
| Neutropenia | 1 | 6 mg QD |
A total of 4 out of 24 evaluable patients (17%) experienced DLTs.
Table 2: Most Common Grade ≥3 Treatment-Related Hematological Adverse Events (Overall Parts 1 & 2) [2]
| Adverse Event | Percentage of Patients |
| Anemia | 28% |
| Thrombocytopenia/Platelet Count Decreased | 22% |
| Neutropenia | 4% |
Table 3: Any-Grade Treatment-Related Hematological Adverse Events (Part 1) [5]
| Adverse Event | Percentage of Patients |
| Anemia | 43% |
| Thrombocytopenia | 32% |
| Leukopenia | 11% |
| Neutropenia | 11% |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to hematological adverse events?
A1: this compound is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[2][5][6]. PRMT5 is an enzyme that methylates various protein substrates, including components of the spliceosome machinery, which are crucial for pre-messenger RNA (mRNA) splicing[5]. Inhibition of PRMT5 disrupts mRNA splicing, leading to growth arrest and cell death in cancer cells with alterations in mRNA splicing pathways[1][5]. Hematopoietic stem and progenitor cells are highly proliferative and rely on tightly regulated gene expression, making them potentially sensitive to disruptions in splicing, which can result in hematological toxicities such as anemia, thrombocytopenia, and neutropenia.
Q2: What were the most frequently observed hematological adverse events in the clinical development of this compound?
A2: In the Phase 1 dose-escalation and expansion trial, the most common Grade ≥3 treatment-related adverse events were anemia (28%), thrombocytopenia/platelet count decreased (22%), and neutropenia (4%)[2]. Any-grade treatment-related hematological events included anemia (43%) and thrombocytopenia (32%)[3][5].
Q3: Were the hematological toxicities associated with this compound manageable?
A3: Yes, the hematological toxicities observed in the Phase 1 trial were reported to be dose-dependent and manageable through dose interruption and reduction[1][3].
Q4: What was the recommended Phase 2 dose (RP2D) of this compound?
A4: The recommended Phase 2 dose for this compound monotherapy was established at 6 mg once daily (QD)[1][2].
Q5: Has the clinical trial for this compound been terminated?
A5: Yes, the Phase 1 trial for this compound was terminated in April 2022. This decision was based on a strategic evaluation of Pfizer's oncology portfolio and was not due to safety concerns[3].
Experimental Protocols & Methodologies
The information available from the public domain on the specific laboratory methodologies for the this compound Phase 1 trial is limited. However, a general workflow for monitoring hematological parameters in such a trial can be outlined.
Caption: Experimental workflow for monitoring hematological parameters.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound and its potential impact on both cancer cells and normal hematopoietic cells.
Caption: Proposed mechanism of this compound leading to efficacy and toxicity.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PF‑06939999, a potent and selective PRMT5 inhibitor, in patients with advanced or metastatic solid tumors: A phase 1 dose escalation study. - ASCO [asco.org]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Experimental Nuances of PF-06939999: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As researchers increasingly utilize this compound in a variety of experimental settings, understanding its behavior in common laboratory buffers is critical for generating reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is reported to be slightly soluble in acetonitrile and water, with a solubility of 0.1-1 mg/mL in each[1]. It exhibits high solubility in dimethyl sulfoxide (DMSO) at ≥ 100 mg/mL[2]. For aqueous solutions, the use of ultrasound may be necessary to achieve a concentration of 100 mg/mL in water[2].
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in freshly opened, anhydrous DMSO. It is crucial to use high-quality, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[2].
Q3: What is the recommended storage for this compound stock solutions?
A3: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Q4: I am observing precipitation when diluting my this compound DMSO stock into aqueous buffer. What could be the cause and how can I prevent it?
A4: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may crash out of solution. To prevent this, it is advisable to perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media or buffer, mix gently, and then add this to the final volume of your complete media or buffer.
Q5: How does the pH of the buffer affect the solubility of this compound?
A5: The solubility of ionizable compounds like this compound is pH-dependent. Based on its chemical structure, which contains basic nitrogen atoms, this compound is predicted to be more soluble in acidic conditions (lower pH) where it can be protonated. As the pH increases, the compound becomes less protonated and its aqueous solubility is expected to decrease.
Q6: What is the stability of this compound in aqueous solutions?
A6: While specific stability data in various aqueous buffers is not extensively reported, it is best practice to prepare fresh working solutions daily from a frozen stock. The stability of this compound in solution will depend on the pH, temperature, and presence of light. As a pyrrolopyrimidine derivative, it may be susceptible to hydrolysis and photogradation over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | - Final concentration exceeds solubility limit.- "Solvent shock" from rapid dilution.- Incorrect pH of the buffer for desired solubility. | - Perform a dose-response experiment to determine the maximum soluble concentration.- Use a serial dilution method.- Adjust the pH of the buffer to a more acidic range if experimentally permissible. |
| Cloudiness or precipitation in cell culture media | - Interaction with media components (e.g., proteins, salts).- Media evaporation leading to increased concentration.- Instability of the compound over time at 37°C. | - Prepare fresh dilutions immediately before use.- Ensure proper humidification of the incubator.- Test the stability of this compound in your specific cell culture media over the course of your experiment. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solutions.- Inaccurate concentration due to incomplete dissolution. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the stock solution by vortexing and, if necessary, brief sonication. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [2] |
| Water | 100 mg/mL (with ultrasound) | [2] |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
| Water | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.57 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.57 mM) | [2] |
Note: The exact saturation point was not determined in these formulations.
Table 3: Predicted pH-Dependent Aqueous Solubility of this compound
| pH | Predicted Solubility (µg/mL) | Comments |
| 4.0 | High | Predicted to be in a more soluble, protonated form. |
| 7.4 | Moderate | Solubility may be limited at physiological pH. |
| 8.5 | Low | Expected to have lower solubility in basic conditions. |
Disclaimer: The data in this table is predictive and based on the chemical structure of this compound and general principles of acid-base chemistry. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Experimental buffer of choice (e.g., PBS, Tris-HCl, Citrate buffer at various pH values)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the experimental buffer. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Assessment of Solution Stability
This protocol outlines a general procedure to evaluate the stability of this compound in a specific buffer over time.
Materials:
-
A stock solution of this compound (e.g., in DMSO)
-
Experimental buffer of choice
-
Vials protected from light (e.g., amber vials)
-
Temperature-controlled storage (e.g., refrigerator, incubator)
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at a known concentration.
-
Aliquot the solution into multiple amber vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Immediately analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
-
A decrease in concentration over time indicates degradation. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified PRMT5 signaling pathway and inhibition by this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing anemia and thrombocytopenia associated with the use of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to anemia and thrombocytopenia?
A1: this compound is an orally available small-molecule inhibitor of PRMT5.[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, by methylating proteins involved in gene expression and pre-messenger RNA splicing.[1][4][5] By inhibiting PRMT5, this compound can decrease the growth of rapidly proliferating cells, including cancer cells.[1] The hematologic toxicities of anemia and thrombocytopenia are thought to be on-target effects of PRMT5 inhibition, as hematopoietic progenitor cells are highly proliferative and sensitive to disruptions in fundamental cellular processes like mRNA splicing.
Q2: How common are anemia and thrombocytopenia in subjects treated with this compound?
A2: Anemia and thrombocytopenia are among the most common treatment-related adverse events observed with this compound. Clinical trial data indicates that these events are dose-dependent.[6] In a phase 1 dose-escalation study, the most common treatment-related adverse events were anemia (43%) and thrombocytopenia (32%).[6] Grade ≥3 treatment-related anemia and thrombocytopenia were also frequently reported.[2][6]
Q3: Are this compound-related anemia and thrombocytopenia reversible?
A3: Yes, clinical data shows that cytopenias, including anemia and thrombocytopenia, associated with this compound are reversible with dose modification, such as dose interruption or reduction.[6]
Troubleshooting Guides
This section provides guidance for managing specific hematologic abnormalities observed during experiments with this compound.
Scenario 1: Progressive decrease in hemoglobin levels.
1. Initial Assessment:
-
Action: Perform a complete blood count (CBC) to confirm the hemoglobin level.
-
Protocol: See "Experimental Protocols" section for CBC analysis.
2. Grading of Anemia:
-
Action: Grade the severity of anemia based on the latest Common Terminology Criteria for Adverse Events (CTCAE) version. This will guide the management strategy.
3. Management Strategy:
| Grade | Hemoglobin (g/dL) | Recommended Action |
| Grade 1 | < LLN - 10.0 | Continue this compound at the current dose and monitor CBC weekly. |
| Grade 2 | 8.0 - < 10.0 | Consider dose reduction of this compound. Monitor CBC at least weekly. Consider iron supplementation if iron deficiency is present.[5] |
| Grade 3 | < 8.0 | Interrupt this compound treatment. Consider red blood cell (RBC) transfusion based on clinical symptoms and institutional guidelines.[5] Once hemoglobin returns to Grade 1 or baseline, resume this compound at a reduced dose. |
| Grade 4 | Life-threatening | Interrupt this compound treatment immediately and provide supportive care, including RBC transfusion. |
LLN = Lower Limit of Normal
Scenario 2: Drop in platelet count.
1. Initial Assessment:
-
Action: Perform a CBC to confirm the platelet count.
-
Protocol: See "Experimental Protocols" section for CBC analysis.
2. Grading of Thrombocytopenia:
-
Action: Grade the severity of thrombocytopenia using the latest CTCAE version.
3. Management Strategy:
| Grade | Platelet Count (x109/L) | Recommended Action |
| Grade 1 | < LLN - 75.0 | Continue this compound at the current dose and monitor CBC weekly. |
| Grade 2 | 50.0 - < 75.0 | Consider dose reduction of this compound. Monitor CBC at least twice weekly. |
| Grade 3 | 25.0 - < 50.0 | Interrupt this compound treatment. Monitor CBC daily or every other day. Once platelet count returns to Grade 1 or baseline, resume this compound at a reduced dose. |
| Grade 4 | < 25.0 | Interrupt this compound treatment immediately. Consider prophylactic platelet transfusion, especially if the count is < 10 x 109/L or if there is evidence of bleeding.[2] |
LLN = Lower Limit of Normal
Quantitative Data Summary
The following table summarizes the incidence of treatment-related anemia and thrombocytopenia from a phase 1 clinical trial of this compound.
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence |
| Anemia | 43%[6] | 25%[6] |
| Thrombocytopenia | 32%[6] | 21%[6] |
Experimental Protocols
Complete Blood Count (CBC) and Peripheral Blood Smear Analysis
Objective: To monitor for and characterize hematologic toxicities.
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood in a K2-EDTA (lavender top) tube.
-
Instrumentation: Analyze the sample using an automated hematology analyzer.
-
Parameters to Assess:
-
Red Blood Cell (RBC) Lineage: Hemoglobin, Hematocrit, RBC count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Red Cell Distribution Width (RDW).
-
White Blood Cell (WBC) Lineage: WBC count with a 5-part differential (Neutrophils, Lymphocytes, Monocytes, Eosinophils, Basophils).
-
Platelets: Platelet count, Mean Platelet Volume (MPV).
-
-
Peripheral Blood Smear:
-
Indication: Perform a manual peripheral blood smear if there are abnormal findings on the automated CBC, such as flags for blasts, immature granulocytes, or abnormal cell populations.
-
Procedure: Prepare a wedge smear, air dry, and stain with Wright-Giemsa.
-
Microscopic Examination: A trained technician or pathologist should review the smear to assess RBC morphology (for signs of hemolysis or dysplasia), WBC morphology (for immature or abnormal cells), and to estimate and assess platelet morphology.
-
Visualizations
Caption: Mechanism of this compound-induced anemia and thrombocytopenia.
Caption: Experimental workflow for monitoring hematologic parameters.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. fritsmafactor.com [fritsmafactor.com]
- 3. esmo.org [esmo.org]
- 4. Optimal Management of Chemotherapy-Induced Thrombocytopenia with Thrombopoietin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Management of chemotherapy-induced thrombocytopenia: guidance from the ISTH Subcommittee on Hemostasis and Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for early termination of PF-06939999 clinical trials
This technical support center provides researchers, scientists, and drug development professionals with information regarding the early termination of the clinical trials for PF-06939999, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the early termination of the this compound clinical trials?
The Phase 1 clinical trial (NCT03854227) for this compound was terminated in November 2021 due to a strategic evaluation of Pfizer's oncology portfolio. This decision was not based on safety concerns or any requests from regulatory authorities.
Q2: Were there any safety concerns, such as significant adverse events, that led to the trial's termination?
No, the termination was not due to safety concerns. The trial data indicated that this compound had a manageable and tolerable safety profile. The most common treatment-related adverse events were dose-dependent and reversible with dose modification.
Q3: What were the key dose-limiting toxicities (DLTs) observed in the Phase 1 trial?
In the dose-escalation part of the trial, four out of 24 evaluable patients (17%) experienced dose-limiting toxicities. These included:
-
Thrombocytopenia (2 patients at the 6 mg twice daily dose)
-
Anemia (1 patient at the 8 mg once daily dose)
-
Neutropenia (1 patient at the 6 mg once daily dose)
Q4: What was the efficacy of this compound observed in the trial?
Preliminary efficacy data showed that this compound had antitumor activity in a subset of patients. In the dose-escalation cohort of 28 patients, two confirmed partial responses were observed: one in a patient with head and neck squamous cell carcinoma (HNSCC) and one in a patient with non-small cell lung cancer (NSCLC).
Troubleshooting Guides
Issue: Understanding the Safety Profile of this compound
Troubleshooting Steps:
-
Review the reported treatment-related adverse events (TRAEs). The most common TRAEs were hematological and generally manageable.
-
Analyze the dose-dependency of adverse events. Cytopenias (anemia, thrombocytopenia, neutropenia) were found to be dose-dependent.
-
Note the recommended Phase 2 dose (RP2D). The RP2D was determined to be 6 mg once daily, a dose level with a manageable safety profile.
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase 1 Dose-Escalation Study (N=28)
| Adverse Event | Any Grade Frequency (%) | Grade ≥3 Frequency (%) |
| Anemia | 43% | 25% |
| Thrombocytopenia | 32% | 21% |
| Dysgeusia | 29% | 0% |
| Fatigue | 29% | 4% |
| Nausea | 29% | 0% |
| Neutropenia | Not Reported | 4% |
| Lymphocyte count decreased | Not Reported | 4% |
Table 2: Efficacy Outcomes in the Phase 1 Dose-Escalation Study (N=28)
| Response | Number of Patients | Percentage of Patients | Tumor Types with Partial Response |
| Partial Response | 2 | 7.1% | Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC) |
Experimental Protocols
Methodology for the Phase 1 Clinical Trial (NCT03854227)
-
Study Design: This was a Phase 1, open-label, multi-center, dose-escalation and dose-expansion study.
-
Patient Population: The trial enrolled patients with selected advanced or metastatic solid tumors, including endometrial cancer, HNSCC, NSCLC, urothelial cancer, cervical cancer, and esophageal cancer.
-
Intervention: this compound was administered orally, once or twice daily, in 28-day cycles.
-
Primary Objectives: The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Key Assessments:
-
Safety: Monitored through the evaluation of dose-limiting toxicities (DLTs), adverse events (AEs), and laboratory abnormalities.
-
Pharmacokinetics (PK): Assessed by measuring this compound plasma concentrations after dosing.
-
Pharmacodynamics (PD): Evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, using a liquid chromatography-mass spectrometry (LC/MS) assay.
-
Antitumor Activity: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
Caption: Logical flow for the this compound clinical trial termination decision.
Validation & Comparative
Comparative Guide to the In Vivo Target Engagement of PF-06939999
This guide provides a detailed comparison of the in vivo target engagement validation for PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other emerging alternatives. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by available experimental data.
Introduction to this compound and PRMT5 Inhibition
This compound is an orally available, selective small-molecule inhibitor of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This process plays a critical role in regulating various cellular functions, including pre-mRNA splicing, cell cycle control, and signal transduction.[2] In numerous cancers, PRMT5 is overexpressed, making it a compelling therapeutic target.[4][5]
The primary mechanism of this compound involves inhibiting the methyltransferase activity of PRMT5, which in turn reduces the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[2][5] This inhibition leads to growth arrest and cell death in cancer cells, particularly those with alterations in mRNA splicing pathways.[2][5] Validating that a drug successfully engages its intended target in vivo is a critical step in clinical development. For this compound, the key pharmacodynamic (PD) biomarker used to confirm target engagement is the level of SDMA in plasma.[1][2]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PRMT5 signaling pathway and the inhibitory action of this compound. PRMT5 methylates key cellular substrates, including components of the spliceosome. This activity is dysregulated in cancer, promoting proliferation. This compound blocks this methylation, leading to a measurable decrease in SDMA and anti-tumor effects.
Experimental Protocol: In Vivo Target Engagement Validation
The primary in vivo validation of this compound's target engagement was conducted during its first-in-human, Phase 1 clinical trial (NCT03854227).[1][5]
-
Study Design: This was an open-label, multicenter, dose-escalation (Part 1) and dose-expansion (Part 2) study.[5][6]
-
Patient Population: The trial enrolled patients with selected advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and others with a high incidence of splicing factor gene mutations.[2][5]
-
Intervention: this compound was administered orally, with doses ranging from 0.5 mg once daily (q.d.) to 6 mg twice daily (b.i.d.) in 28-day cycles.[1][2]
-
Primary Objectives: The main goals were to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Part 2 dose (RP2D).[1]
-
Pharmacodynamic (PD) Assessment: To validate target engagement, serial blood samples were collected from patients. Plasma was isolated from these samples to measure the concentration of SDMA, the key biomarker for PRMT5 activity.[1][6] The modulation of plasma SDMA was assessed to confirm that the drug was reaching and inhibiting its target in a dose-dependent manner.[2]
Experimental Workflow for Target Validation
The workflow for confirming in vivo target engagement in the clinical study followed a systematic process from patient dosing to biomarker analysis.
Quantitative In Vivo Target Engagement Data
The Phase 1 study demonstrated robust and dose-dependent target engagement by measuring the reduction of plasma SDMA at steady state.[7] The recommended Part 2 dose of 6 mg once daily was selected based on pharmacokinetic/pharmacodynamic modeling that balanced maximal target inhibition with safety, particularly the risk of thrombocytopenia.[2]
| Dose Level | Patient Population | Key Pharmacodynamic Finding | Citation |
| 0.5 mg q.d. to 6 mg b.i.d. | Advanced/Metastatic Solid Tumors | 58% to 88% reduction in plasma SDMA at steady state. | [1][2] |
| >4 mg q.d. | Advanced/Metastatic Solid Tumors | Simulations indicated that plasma SDMA inhibition plateaued at doses above 4 mg q.d. | [2] |
| 6 mg q.d. (RP2D) | Advanced/Metastatic Solid Tumors | Selected as the optimal dose based on modeling a target ~78% reduction in plasma SDMA. | [2] |
These results provided clear clinical validation that this compound effectively engaged and inhibited its PRMT5 target in patients.[1] Despite this, the clinical trial was terminated by Pfizer due to a strategic re-evaluation of its oncology portfolio, not because of safety concerns.[4][5]
Comparison with Alternative PRMT5 Inhibitors
The field of PRMT5 inhibition is evolving, with several alternative molecules in development. These compounds often employ different mechanisms to inhibit the same target, representing distinct therapeutic strategies.
| Feature | This compound | GSK3326595 | AMG 193 |
| Mechanism | SAM-Competitive Inhibitor | Selective, Reversible Inhibitor | MTAP-Cooperative Inhibitor |
| Indication(s) | Solid Tumors (NSCLC, HNSCC, etc.) | Myeloid Malignancies | MTAP-deleted Solid Tumors |
| Development Status | Phase 1 (Terminated) | Phase 1/2 (Terminated) | Phase 1/1b/2 (Ongoing) |
| Reported In Vivo PD | Dose-dependent plasma SDMA reduction (58-88%).[1][2] | Mechanism involves inhibiting mRNA splicing.[4] Specific in vivo PD data not detailed in search results. | Designed to be active in cancers with MTAP gene deletion.[4] Specific in vivo PD data not detailed in search results. |
Logical Comparison of Inhibitor Classes
PRMT5 inhibitors can be broadly categorized by their mechanism of action at the molecular level. This compound is a traditional SAM-competitive inhibitor, while newer agents like AMG 193 utilize a novel, context-dependent mechanism.
Conclusion
The clinical development of this compound successfully validated its in vivo target engagement through the dose-dependent reduction of the pharmacodynamic biomarker, plasma SDMA.[1][7] Data from the Phase 1 trial confirmed that the drug achieved robust and sustained inhibition of PRMT5 at tolerable doses.[2] While development was discontinued for strategic reasons, the study provided crucial clinical validation for PRMT5 as a druggable target in oncology.[1][5] The landscape of PRMT5 inhibition continues to advance with the development of next-generation compounds like MTAP-cooperative inhibitors, which offer a more targeted therapeutic strategy for specific patient populations defined by genetic biomarkers.[4] Future research will likely focus on identifying predictive biomarkers to optimize patient selection for this class of drugs.[2]
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. PF‑06939999, a potent and selective PRMT5 inhibitor, in patients with advanced or metastatic solid tumors: A phase 1 dose escalation study. - ASCO [asco.org]
A Comparative Analysis of PRMT5 Inhibitors: PF-06939999 and JNJ-64619178
In the landscape of precision oncology, the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic strategy. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1][2] Its overexpression in a multitude of cancers has made it an attractive target for drug development.[2][3] This guide provides a comparative overview of two clinical-stage PRMT5 inhibitors, Pfizer's PF-06939999 and Johnson & Johnson's JNJ-64619178, with a focus on their efficacy, mechanism of action, and clinical trial data.
Mechanism of Action: Targeting a Key Epigenetic Regulator
Both this compound and JNJ-64619178 are orally available small molecule inhibitors of PRMT5.[2][4] They function by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[2][5] This inhibition ultimately modulates the expression of genes involved in cell proliferation and survival, leading to anti-tumor effects.[4]
JNJ-64619178 is characterized by its potent and selective inhibition of PRMT5, exhibiting a pseudo-irreversible binding mode.[1][6] It achieves this by simultaneously occupying the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, resulting in a prolonged target engagement.[6][7] Preclinical studies have shown that this leads to sustained inhibition of tumor growth even after cessation of dosing.[1][8]
This compound is also a selective inhibitor of PRMT5.[9] Its mechanism, while not as extensively detailed in the provided results as JNJ-64619178's, also involves the inhibition of PRMT5's methyltransferase activity, leading to decreased sDMA levels and subsequent anti-proliferative effects.[4][5]
Preclinical Efficacy
In preclinical models, both compounds have demonstrated significant anti-tumor activity across various cancer types. JNJ-64619178 has shown potent antiproliferative activity in cell lines derived from lung, breast, pancreatic, and hematological malignancies.[7] In vivo studies using xenograft models of small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML) have shown tumor growth inhibition of up to 99% with oral doses of 1 to 10 mg/kg once daily.[8]
This compound has demonstrated anti-proliferative activity in NSCLC cells in vitro.[5][9] Its efficacy in mouse tumor xenograft models with splicing factor mutations provided a rationale for its clinical development in splicing-dysregulated NSCLC.[5]
Clinical Efficacy and Safety: A Head-to-Head Comparison
Clinical trial data from Phase 1 studies provide valuable insights into the efficacy and safety of these two inhibitors in patients with advanced cancers.
| Feature | This compound | JNJ-64619178 |
| Phase 1 Study | NCT03854227[10][11] | NCT03573310[12] |
| Patient Population | Advanced or metastatic solid tumors[10][11] | Advanced solid tumors or non-Hodgkin lymphomas[13][14] |
| Dose Escalation | 0.5 mg to 12 mg daily (QD or BID)[10][15] | Not specified in detail |
| Recommended Phase 2 Dose | 6 mg once daily (QD)[11][15] | 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[13] |
| Objective Response Rate (ORR) | 7.1% (2/28) in the dose-escalation cohort (1 HNSCC, 1 NSCLC)[10][11] | 5.6% (5/90) overall[13][14] |
| ORR in Specific Tumors | - | 11.5% (3/26) in Adenoid Cystic Carcinoma (ACC)[13][14] |
| Median Progression-Free Survival (PFS) | Not reported | 19.1 months in patients with ACC[13][14] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, anemia, neutropenia[10][15] | Thrombocytopenia[13][14] |
| Common Treatment-Related Adverse Events (TRAEs) | Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%)[10][15] | Not detailed in the provided results |
Experimental Protocols
The clinical efficacy and safety data presented above were generated from Phase 1, open-label, multicenter, dose-escalation studies.
This compound (NCT03854227): This study enrolled patients with selected advanced or metastatic solid tumors.[9][11] The trial consisted of a dose-escalation part (Part 1) and a dose-expansion part (Part 2).[9] In Part 1, patients received this compound orally once or twice daily in 28-day cycles.[9][15] A Bayesian Logistic Regression Model was used to guide dose-escalation decisions.[15] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[16] Tumor response was evaluated using RECIST v1.1.[15] Pharmacodynamic (PD) activity was assessed by measuring changes in plasma levels of symmetric di-methyl arginine (SDMA).[15]
JNJ-64619178 (NCT03573310): This first-in-human study enrolled adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[13] Patients received escalating doses of JNJ-64619178 on two different schedules: Schedule A (14 days on/7 days off) and Schedule B (daily on a 21-day cycle).[13][14] The primary objective was to evaluate safety and identify the RP2D.[13] Secondary objectives included assessing pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor activity.[13]
Visualizing the Molecular Pathway and Clinical Workflow
To further aid in the understanding of the context of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a generalized clinical trial workflow.
Caption: The PRMT5 signaling pathway and the point of intervention for this compound and JNJ-64619178.
Caption: A generalized workflow for a Phase 1 dose-escalation clinical trial of a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Facebook [cancer.gov]
- 5. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Predicting Response to Duchenne Muscular Dystrophy Gene Therapies: A Comparative Guide
The development of novel therapies for Duchenne Muscular Dystrophy (DMD) has brought hope to patients, but it has also highlighted a critical challenge: the lack of reliable predictive biomarkers to forecast individual patient response. This is exemplified by the clinical development of PF-06939999 (fordadistrogene movaparvovec), a gene therapy candidate whose development was recently discontinued by Pfizer.[1] This guide provides a comparative analysis of the biomarker landscape for this compound and other therapeutic alternatives, focusing on the persistent gap in predicting therapeutic efficacy for researchers, scientists, and drug development professionals.
Duchenne Muscular Dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, leading to an absence of functional dystrophin protein.[1] Therapeutic strategies aim to restore this protein, but patient outcomes are highly variable.[2] An ideal predictive biomarker would be a baseline characteristic that correlates with the magnitude of clinical benefit, enabling patient stratification and personalized treatment. However, for DMD gene therapies, the field still largely relies on eligibility biomarkers and pharmacodynamic readouts, which do not predict the degree of individual response.
Comparative Landscape of Biomarkers in DMD Therapies
The primary challenge in DMD gene therapy is that while certain biomarkers can determine a patient's eligibility for a trial—for instance, the presence of specific genetic mutations for exon-skipping drugs or the absence of high-titer neutralizing antibodies for gene therapies—they do not predict the extent of functional improvement a patient will experience.[3][4]
The table below compares the biomarker status for this compound, its direct competitor delandistrogene moxeparvovec, and exon-skipping therapies.
| Therapy | Mechanism of Action | Biomarker Type | Specific Biomarker | Use in Clinical Trials | Predictive Value |
| This compound (Fordadistrogene Movaparvovec) | AAV9-mediated mini-dystrophin gene transfer[1] | Eligibility (Screening) | Anti-AAV9 Neutralizing Antibodies (NAbs) | Exclusion of patients with high titers[5][6] | No. High titers predict lack of efficacy, but low titers do not predict degree of response. |
| Pharmacodynamic | Mini-dystrophin protein expression | Measured post-treatment to confirm target engagement[6][7] | No. Does not correlate consistently with functional outcomes. | ||
| Delandistrogene Moxeparvovec (SRP-9001) | AAVrh74-mediated micro-dystrophin gene transfer | Eligibility (Screening) | Anti-AAVrh74 Total Binding Antibodies | Exclusion of patients with titers ≥1:400[4][8] | No. Similar to this compound, this is a " go/no-go " biomarker, not a predictor of response magnitude. |
| Pharmacodynamic | Micro-dystrophin protein expression | Measured post-treatment to confirm target engagement[9][10] | No. While a surrogate endpoint for accelerated approval, the level of expression does not consistently predict clinical benefit across patients.[11] | ||
| Exon-Skipping Therapies (e.g., Eteplirsen) | Antisense oligonucleotide restores reading frame of DMD gene[12] | Predictive (Eligibility) | Specific DMD gene mutation | Inclusion of patients with amenable mutations (e.g., skippable for exon 51)[12] | Yes (for eligibility). Precisely predicts who can respond, but not how well they will respond. |
| Pharmacodynamic | Dystrophin protein expression | Measured post-treatment; basis for accelerated approval[13][14] | Limited. Low levels of restored dystrophin are associated with milder disease, but the percentage increase does not directly correlate with the degree of functional improvement.[14] | ||
| Investigational Across Therapies | N/A | Prognostic/Predictive (Candidate) | Muscle Fat Fraction (via MRI) | Used as an exploratory endpoint to monitor disease progression[15][16][17][18] | Emerging. Baseline muscle health and lower fat fraction may predict a better functional trajectory, but its value in predicting response to a specific therapy is still under investigation.[16][19] |
Quantitative Data on Key Biomarkers
The following table summarizes key quantitative data related to the biomarkers discussed. The variability in dystrophin expression post-treatment, even when patients meet eligibility criteria, underscores the lack of predictive power.
| Biomarker | Therapy | Metric | Reported Value / Range |
| Anti-AAV Antibody Titer Cutoff | This compound (AAV9) | Exclusion Criterion | Positive test for neutralizing antibodies led to exclusion.[5][6] (Note: A specific titer like ≤1:50 is used for other AAV9 therapies like onasemnogene abeparvovec[20]) |
| Delandistrogene Moxeparvovec (AAVrh74) | Exclusion Criterion | ≥1:400 total binding antibody titer[4] | |
| Dystrophin Expression (% of normal) | This compound | Mean % of mini-dystrophin-positive fibers (1 year post-treatment) | 34.8% (ambulatory cohort)[6] |
| Delandistrogene Moxeparvovec | Mean % of normal micro-dystrophin (12 weeks post-treatment, by Western blot) | Ranges from 23.8% to 54.2% in different studies/cohorts.[9][10][11] | |
| Eteplirsen (Exon 51 skipping) | Mean % of normal dystrophin (post-treatment, by Western blot) | ~0.44% to 0.93% after 48-180 weeks of treatment.[13][21] | |
| Muscle Fat Fraction (Vastus Lateralis) | N/A (Natural History Data) | Baseline Value Predictive of Functional Decline | Patients with baseline fat fraction >0.4 have a high probability of functional decline within a year.[19] |
Visualizing the Biomarker Challenge
Gene Therapy Mechanism and Screening
The diagram below illustrates the general mechanism of AAV-mediated gene therapy for DMD and where the primary eligibility biomarker comes into play.
Caption: Workflow showing how anti-AAV antibody screening serves as a critical but non-predictive eligibility filter.
The Path to a True Predictive Biomarker
The current paradigm relies on post-treatment assessments. A future, more effective paradigm would incorporate predictive biomarkers at baseline to stratify patients and forecast outcomes.
Caption: Comparison of current post-hoc biomarker assessment versus a future paradigm using predictive biomarkers.
Experimental Protocols
Detailed and standardized protocols are essential for biomarker validation. Below are methodologies for two key assays in DMD gene therapy trials.
Protocol 1: Anti-AAV Neutralizing Antibody (NAb) Assay
Principle: This cell-based in vitro assay determines the ability of antibodies in a patient's serum to prevent transduction by an AAV vector. A reporter AAV (e.g., expressing Green Fluorescent Protein or Alkaline Phosphatase) is incubated with serially diluted patient serum before being added to susceptible cells. The NAb titer is the serum dilution that inhibits reporter gene expression by 50% compared to a control with no serum.
Methodology:
-
Cell Culture: Plate susceptible cells (e.g., Lec2 or HT1080) in 96-well plates and culture until they reach approximately 50% confluency.[17]
-
Serum Dilution: Prepare serial dilutions of heat-inactivated patient serum in a separate plate using cell culture medium (e.g., DMEM) as the diluent. Dilutions typically range from 1:2 to 1:512 or higher.[17]
-
Neutralization Reaction: Mix each serum dilution with a fixed concentration of the reporter AAV vector. Incubate the mixture at 37°C for 30-60 minutes to allow antibodies to bind to the virus.[2][17]
-
Cell Transduction: Add the AAV-serum mixtures to the plated cells. Include positive controls (AAV vector only) and negative controls (cells only).
-
Incubation: Culture the plates for 48-72 hours to allow for vector transduction and reporter protein expression.
-
Quantification: Measure reporter gene expression. For GFP, this can be done via flow cytometry or fluorescence microscopy. For alkaline phosphatase, a chromogenic substrate is added, and the resulting color change is quantified.[17]
-
Data Analysis: Calculate the percentage of transduction inhibition for each serum dilution relative to the positive control. The 50% inhibitory concentration (IC50) is determined using a dose-response curve, and the NAb titer is reported as the reciprocal of this dilution.
Protocol 2: Dystrophin Quantification by Western Blot
Principle: Western blotting is a semi-quantitative method used to detect and measure the amount of dystrophin (or mini-/micro-dystrophin) protein in a muscle biopsy sample. Protein levels are compared to a standard curve generated from healthy control muscle lysate.[18]
Methodology:
-
Protein Extraction: Homogenize frozen muscle biopsy sections in a lysis buffer (e.g., containing Tris, SDS, glycerol, and β-mercaptoethanol) to solubilize proteins.[9][10]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load a standardized amount of total protein (e.g., 25 µg) from each sample onto a large-format, low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate gradient gel) to resolve the large dystrophin protein.[9][10] Include a standard curve of normal muscle lysate diluted into DMD patient lysate.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to dystrophin (e.g., Abcam ab15277).[9][10]
-
Loading Control: Subsequently, probe the membrane with an antibody for a loading control protein (e.g., sarcomeric α-actinin) to normalize for protein loading variations.[9][10]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.
-
Data Analysis: Perform densitometry analysis on the bands corresponding to dystrophin and the loading control using software like ImageJ. Normalize the dystrophin signal to the loading control signal. Quantify the dystrophin level in patient samples by interpolating their normalized signal against the standard curve generated from the healthy control dilutions.
Conclusion and Future Directions
The journey of this compound and other DMD gene therapies underscores a field-wide consensus: the critical need for validated predictive biomarkers. Current screening biomarkers like anti-AAV antibodies are effective for ensuring patient safety and basic vector delivery but offer no insight into the eventual clinical outcome. Pharmacodynamic markers such as dystrophin expression have proven to be an acceptable basis for accelerated regulatory approval but are not reliable predictors of functional benefit on an individual level.[3]
The high variability in patient response, even among those who meet all inclusion criteria, remains a significant hurdle. Future research must focus on integrating multi-modal baseline data to develop a predictive signature of response. Key areas of investigation include:
-
Advanced Muscle Imaging: Quantitative MRI and MRS can assess muscle composition, fat infiltration, and inflammation.[16][17] Baseline values of muscle fat fraction are emerging as strong prognostic biomarkers and may hold predictive potential for therapeutic response.[18][19]
-
'Omics' Technologies: Genomics, transcriptomics, and proteomics may identify genetic modifiers or baseline molecular signatures in blood or muscle that correlate with better outcomes.
-
Systems Biology: Integrating imaging, molecular, and clinical data through computational modeling may uncover complex signatures that can predict therapeutic success.
Successfully identifying and validating predictive biomarkers will be transformative for DMD drug development. It will enable the design of smaller, more efficient clinical trials, help manage patient and family expectations, and ultimately move the field closer to offering the right treatment to the right patient at the right time.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Advancing Biomarker Discovery and Therapeutic Targets in Duchenne Muscular Dystrophy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. AAV mini-dystrophin gene therapy for Duchenne muscular dystrophy: a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAV mini-dystrophin gene therapy for Duchenne muscular dystrophy: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Delandistrogene Moxeparvovec Gene Therapy in Ambulatory Patients (Aged ≥4 to <8 Years) with Duchenne Muscular Dystrophy: 1-Year Interim Results from Study SRP-9001-103 (ENDEAVOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of SRP-9001 dystrophin and stabilization of motor function up to 2 years post-treatment with delandistrogene moxeparvovec gene therapy in individuals with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multivariate modeling of magnetic resonance biomarkers and clinical outcome measures for Duchenne muscular dystrophy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MR biomarkers predict clinical function in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Multicenter Prospective Longitudinal Study of Magnetic Resonance Biomarkers in a Large Duchenne Muscular Dystrophy Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. musculardystrophynews.com [musculardystrophynews.com]
- 20. Adeno-associated virus serotype 9 antibodies in patients screened for treatment with onasemnogene abeparvovec - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDA Approves Eteplirsen for Duchenne Muscular Dystrophy: The Next Chapter in the Eteplirsen Saga - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-06939999 Combination Therapy with Docetaxel for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational agent PF-06939999, a first-in-class oral, selective inhibitor of protein arginine methyltransferase 5 (PRMT5), in the context of its planned combination therapy with docetaxel. As of the latest available information, clinical data for the this compound and docetaxel combination arm from the Phase 1 trial (NCT03854227) has not been publicly disclosed. Therefore, this guide will focus on the established preclinical rationale for this combination, the clinical data of this compound as a monotherapy, and a comparison with established docetaxel-based chemotherapy regimens in advanced solid tumors, particularly non-small cell lung cancer (NSCLC).
Mechanism of Action: A Dual-Pronged Attack on Cancer Proliferation
This compound targets PRMT5, an enzyme overexpressed in various cancers that plays a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins. Inhibition of PRMT5 by this compound disrupts critical cellular functions, including mRNA splicing, cell cycle regulation, and DNA damage response, ultimately leading to cell growth arrest and apoptosis.[1]
Docetaxel, a well-established taxane chemotherapeutic, functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent cell death. The combination of this compound and docetaxel is hypothesized to create a synergistic anti-tumor effect by targeting two distinct and critical phases of the cell cycle.
Figure 1: Simplified signaling pathway of this compound and Docetaxel.
This compound Monotherapy: Clinical Performance
The Phase 1 clinical trial NCT03854227 evaluated this compound as a monotherapy in patients with advanced or metastatic solid tumors.[2]
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors[2]
| Endpoint | Result |
| Overall Response Rate (ORR) | 6.8% (3/44 patients with confirmed partial response) |
| Disease Control Rate (DCR) | 50% (22/44 patients with partial response or stable disease) |
| Tumor Types with Confirmed Partial Response | Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC) |
Table 2: Safety Profile of this compound Monotherapy (Most Common Treatment-Related Adverse Events)[2]
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Anemia | 22 | 28 |
| Thrombocytopenia | 11 | 22 |
| Fatigue | 24 | 6 |
| Nausea | 24 | 0 |
| Dysgeusia (altered taste) | 24 | 0 |
| Neutropenia | 0 | 4 |
Docetaxel-Based Therapies: A Benchmark for Comparison
Docetaxel is a standard-of-care agent for various solid tumors, including NSCLC, both as a monotherapy and in combination with other cytotoxic or targeted agents.
Table 3: Efficacy of Docetaxel Monotherapy and Combination Therapy in Second-Line Treatment of Advanced NSCLC
| Treatment Regimen | Overall Response Rate (ORR) (%) | Median Overall Survival (OS) (months) | Reference |
| Docetaxel Monotherapy | 7-12% | 7.0-7.5 | [3] |
| Docetaxel + Ramucirumab | 23% | 10.5 | [4] |
| Docetaxel + Nintedanib | 23% | 12.6 | [5] |
Experimental Protocols
This compound Phase 1 Trial (NCT03854227) - Monotherapy Arm[2]
-
Study Design: Open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC, HNSCC, endometrial cancer, cervical cancer, urothelial carcinoma, and esophageal cancer, who had progressed on standard therapies.
-
Intervention: this compound administered orally once or twice daily in 28-day cycles.
-
Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics (changes in plasma symmetric dimethylarginine - SDMA levels), and preliminary anti-tumor activity (ORR, DCR, duration of response, progression-free survival).
Figure 2: Experimental workflow for the this compound monotherapy trial.
Concluding Remarks
The combination of this compound with docetaxel holds a strong preclinical rationale for achieving synergistic anti-tumor activity by targeting distinct phases of the cell cycle. The monotherapy data for this compound demonstrates a manageable safety profile and preliminary signs of efficacy in heavily pre-treated patient populations.[2] However, without the clinical data from the combination arm of the NCT03854227 trial, a direct comparison to established docetaxel-based regimens is speculative.
Researchers and drug development professionals should closely monitor for the release of the this compound and docetaxel combination therapy data. This will be crucial in determining the potential of this novel combination to improve upon the current standard of care for patients with advanced solid tumors. Key areas of interest will be the safety profile of the combination, particularly the incidence and severity of hematological toxicities, and the efficacy in terms of response rates and survival outcomes compared to existing docetaxel-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel Monotherapy as Second-Line Treatment for Pretreated Advanced Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overall Survival Prediction of Docetaxel-based Second-line Treatment for Advanced Non-small Cell Lung Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anlotinib in combination with docetaxel for advanced nonsmall cell lung cancer after failure of platinum‐based treatment: A phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PF-06939999 in Splicing Factor Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in splicing factor genes are a hallmark of various cancers, leading to aberrant pre-mRNA splicing and the production of oncogenic proteins. This has spurred the development of targeted therapies aimed at the spliceosome. This guide provides a comparative analysis of PF-06939999, a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor with effects on splicing, and H3B-8800, a direct modulator of the SF3b complex, for the treatment of splicing factor mutant cancers.
Executive Summary
This compound and H3B-8800 represent two distinct approaches to targeting cancers with splicing factor mutations. This compound indirectly influences splicing by inhibiting PRMT5, an enzyme that methylates components of the spliceosome machinery. In contrast, H3B-8800 directly binds to the SF3b complex, a core component of the spliceosome. Preclinical data suggest that both compounds exhibit anti-tumor activity in models with splicing factor mutations. However, clinical trial results for both agents have shown modest single-agent efficacy, highlighting the complexity of targeting the spliceosome in patients.
Mechanism of Action
This compound: This small molecule inhibitor targets PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, including components of the spliceosome.[1][2] Inhibition of PRMT5 leads to alterations in pre-mRNA splicing, cell cycle arrest, and apoptosis in cancer cells.[3][4] The sensitivity of cancer cells to this compound has been associated with mutations in splicing factors such as RBM10.[3][4]
H3B-8800: This orally bioavailable small molecule directly binds to the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[5] H3B-8800 modulates the splicing of pre-mRNA, showing preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1, SRSF2, and U2AF1.[5]
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies are limited, the following tables summarize the available data for this compound and H3B-8800 in cancer models with splicing factor mutations.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cancer Type | Cell Line | Splicing Factor Mutation | Reported Activity |
| This compound | Non-Small Cell Lung Cancer | A427 | RBM10 (putative) | Dose-dependent reduction in proliferation |
| Non-Small Cell Lung Cancer | NCI-H441 | RBM10 (putative) | Dose-dependent reduction in proliferation | |
| H3B-8800 | Chronic Lymphocytic Leukemia | MEC1 (isogenic) | SF3B1 K700E | Enhanced cytotoxicity in mutant vs. wild-type cells (Mean viability at 75 nM: 52.1% in mutant vs. 71.8% in wild-type)[6] |
| Leukemia | K526 (isogenic) | SF3B1 K700E | Preferential killing of mutant cells |
Table 2: In Vivo Anti-tumor Activity in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Splicing Factor Mutation | Dosing | Tumor Growth Inhibition |
| This compound | Non-Small Cell Lung Cancer | A427 xenograft | RBM10 (putative) | Oral, daily | Significant tumor growth inhibition over 44 days[3] |
| Non-Small Cell Lung Cancer | NCI-H441 xenograft | RBM10 (putative) | Oral, daily | Significant tumor growth inhibition over 36 days[3] | |
| H3B-8800 | Leukemia | K562 isogenic xenograft | SF3B1 K700E | Oral, daily | Dose-dependent tumor growth inhibition[7] |
| Chronic Myelomonocytic Leukemia | Patient-Derived Xenograft (PDX) | SRSF2 | Oral | Substantial reduction of leukemic burden in mutant but not wild-type models |
Clinical Trial Data
Both this compound and H3B-8800 have undergone Phase 1 clinical evaluation.
Table 3: Summary of Phase 1 Clinical Trial Results
| Feature | This compound (NCT03854227)[1][2] | H3B-8800 (NCT02841540) |
| Patient Population | Advanced/metastatic solid tumors with high incidence of splicing factor mutations (e.g., NSCLC, HNSCC) | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML) |
| Dosing | 0.5 mg once daily to 6 mg twice daily | 1-40 mg on intermittent schedules |
| Common Adverse Events (Grade ≥3) | Anemia (28%), Thrombocytopenia (22%) | Hematologic toxicities |
| Efficacy | 3 confirmed partial responses (6.8%) in HNSCC and NSCLC; 19 patients with stable disease (43.2%) | No objective complete or partial responses meeting IWG criteria. Some patients experienced decreased transfusion requirements. |
| Biomarker Correlation | No predictive biomarkers identified; analysis of splicing factor mutations was ongoing or inconclusive.[1][2] | N/A |
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method to assess the in vitro efficacy of compounds like this compound and H3B-8800 is the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cancer cell lines with known splicing factor mutations and their wild-type counterparts are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or H3B-8800) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent is then added, and the absorbance is measured using a microplate reader.
-
CellTiter-Glo Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured with a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined from the dose-response curves.
Xenograft Tumor Model (General Protocol)
In vivo efficacy is often evaluated using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells with defined splicing factor mutations are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound or H3B-8800) is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Visualizations
Signaling and Mechanistic Pathways
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Correlating SDMA Reduction with Tumor Response to PF-06939999: A Comparative Guide
This guide provides a comparative analysis of the investigational drug PF-06939999, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), focusing on the correlation between the pharmacodynamic biomarker, symmetric dimethylarginine (SDMA), and tumor response. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and SDMA
This compound is an orally available small-molecule inhibitor of PRMT5, an enzyme that is overexpressed in various cancers and plays a role in processes like cell cycle regulation and mRNA splicing.[1][2] Inhibition of PRMT5 is expected to lead to anti-tumor activity.[2] Symmetric dimethylarginine (SDMA) is a product of PRMT5 enzymatic activity, and its plasma levels are used as a pharmacodynamic (PD) biomarker to indicate the extent of PRMT5 inhibition by drugs like this compound.[2] A reduction in plasma SDMA levels suggests that the drug is hitting its target.
This compound Performance: SDMA Reduction and Tumor Response
A phase I clinical trial (NCT03854227) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with selected advanced or metastatic solid tumors.[3][4] The study demonstrated that this compound treatment resulted in a dose-dependent reduction in plasma SDMA levels and showed preliminary signs of anti-tumor activity.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from the phase I study of this compound.
| Parameter | Finding | Citation |
| Drug | This compound | [3][4] |
| Mechanism of Action | Selective small-molecule inhibitor of PRMT5 | [2][3] |
| Pharmacodynamic Marker | Plasma Symmetric Dimethylarginine (SDMA) | [2][3] |
| SDMA Reduction | 58% - 88% reduction at steady state | [3][4] |
| Tumor Types Studied | Advanced/metastatic endometrial cancer, head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), urothelial cancer, cervical cancer, or esophageal cancer | [5] |
| Tumor Response (Overall) | 3 confirmed partial responses (6.8%) and 19 stable disease (43.2%) in a population of 44 patients (Part 1 + Part 2) | [3][4] |
| Tumor Response (Dose Escalation) | 2 confirmed partial responses (HNSCC and NSCLC) in 28 patients | |
| Correlation | No predictive biomarkers, including a direct correlation between the magnitude of SDMA reduction and tumor response, were identified. | [3][4] |
Comparison with Alternative PRMT5 Inhibitors
While direct comparative trial data is limited, other PRMT5 inhibitors have been investigated in clinical settings. The following table provides a high-level comparison based on available information.
| Feature | This compound | GSK3326595 | PRT811 |
| Mechanism | Selective, reversible PRMT5 inhibitor | Selective, reversible PRMT5 inhibitor | Potent, selective PRMT5 inhibitor |
| Status | Phase 1 trial terminated for strategic reasons (not safety-related) | Phase 1/2 trial ended before data fully matured | Phase 1 trial ongoing |
| Key Findings | Dose-dependent SDMA reduction and objective tumor responses in some patients. | Mechanism involves inhibiting cellular mRNA splicing and upregulating tumor suppressor function. | Promising results in advanced solid tumors, CNS lymphoma, and high-grade glioma. |
| Reported SDMA Data | 58% - 88% reduction at steady state. | Data on SDMA reduction not specified in the provided results. | Data on SDMA reduction not specified in the provided results. |
| Reported Efficacy | Partial responses in HNSCC and NSCLC. | Limited data due to early trial termination. | Promising results reported at ASCO 2023. |
| Citations | [3][4][5] | [5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
Measurement of Plasma SDMA
-
Objective: To assess the pharmacodynamic effect of this compound by measuring the change in plasma concentrations of the PRMT5 activity biomarker, SDMA.
-
Methodology: Plasma samples are collected from patients at pre-dose and various time points post-dose.[2] The concentration of SDMA is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][6] This method provides high sensitivity and specificity for the analyte. The percentage reduction in SDMA from baseline is calculated to determine the extent of target engagement.
Assessment of Tumor Response
-
Objective: To evaluate the anti-tumor activity of this compound.
-
Methodology: Tumor response is assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). This involves standardized imaging techniques (e.g., CT scans, MRI) performed at baseline and at regular intervals during treatment. Tumor measurements are used to classify the response as a complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
Visualizations
Signaling Pathway of PRMT5 Inhibition
Caption: Mechanism of PRMT5 inhibition by this compound and its effect on SDMA levels.
Experimental Workflow for Clinical Trial
Caption: Workflow of the Phase I clinical trial for this compound.
Conclusion
This compound, a selective PRMT5 inhibitor, has demonstrated target engagement by significantly reducing plasma SDMA levels in patients with advanced solid tumors.[3][4] While the drug has shown preliminary anti-tumor activity with some patients achieving partial responses or stable disease, the clinical data available to date does not establish a direct predictive correlation between the magnitude of SDMA reduction and the extent of tumor response.[3][4] This suggests that while SDMA is a reliable pharmacodynamic biomarker for PRMT5 inhibition, its utility as a predictive biomarker for clinical efficacy remains to be determined. Further studies, potentially involving larger patient cohorts and integrated multi-omics analyses, may be necessary to elucidate the complex relationship between PRMT5 inhibition, SDMA modulation, and clinical outcomes, and to identify patient populations most likely to benefit from this therapeutic strategy. The termination of the this compound trial for strategic reasons highlights the challenges in the clinical development of novel oncology drugs, even with clear evidence of target engagement.[5]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. First automated immunoassay for symmetric dimethylarginine (SDMA) with reference interval establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAM-Competitive PRMT5 Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the potency, selectivity, and cellular activity of leading S-Adenosyl-L-methionine (SAM)-competitive inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), offering a comparative guide for researchers in oncology and drug discovery.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology.[1][2] Overexpressed in a variety of cancers, PRMT5 plays a pivotal role in regulating gene expression, RNA splicing, signal transduction, and the DNA damage response.[1][3][4] Its enzymatic activity, which involves the symmetric dimethylation of arginine residues on histone and non-histone proteins, is crucial for tumor cell proliferation and survival.[1] This has spurred the development of numerous small molecule inhibitors, with a significant class being those that compete with the methyl donor SAM. This guide provides a head-to-head comparison of prominent SAM-competitive PRMT5 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Comparative Analysis of Biochemical Potency
The biochemical potency of SAM-competitive PRMT5 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzymatic activity of PRMT5 by 50%. The following table summarizes the reported biochemical IC50 values for several leading SAM-competitive PRMT5 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions, such as enzyme and substrate concentrations.
| Inhibitor | PRMT5:MEP50 IC50 (nM) | Assay Type | Reference |
| JNJ-64619178 (Onametostat) | 0.14 | In vitro enzymatic assay | [5] |
| LLY-283 | 22 | In vitro enzymatic assay | [6][7][8][9] |
| PF-06939999 | Not explicitly stated in sources | SAM-competition assay | [10] |
| Covalent Inhibitor (Hemiaminal 9) | 11 | Biochemical assay (FlashPlate) | [11] |
| Covalent Inhibitor (Aldehyde 10) | 19.5 | Biochemical assay (FlashPlate) | [11] |
Comparative Analysis of Cellular Activity
The cellular activity of PRMT5 inhibitors provides a more biologically relevant measure of their potential therapeutic utility. Cellular assays assess the ability of an inhibitor to engage with PRMT5 within a cellular context and modulate its downstream effects, such as inhibiting the methylation of its substrates and impacting cell proliferation. The following table summarizes the reported cellular potencies of several SAM-competitive PRMT5 inhibitors.
| Inhibitor | Cellular Potency (IC50, nM) | Cell Line | Assay Type | Reference |
| LLY-283 | 25 | MCF7 | Inhibition of SmB/B' methylation | [6][7][9] |
| PF-06855800 | 1.4 | Not specified | Cell-based sDMA inhibition | [11] |
| Covalent Inhibitor (Hemiaminal 9) | 12 | Not specified | sDMA inhibition | [11] |
| Covalent Inhibitor (Aldehyde 10) | 22 | Not specified | sDMA inhibition | [11] |
The PRMT5 Signaling Pathway in Cancer
PRMT5 exerts its oncogenic functions through a complex network of signaling pathways. A key mechanism is the regulation of gene expression through the symmetric dimethylation of histones, leading to transcriptional repression of tumor suppressor genes.[1] Furthermore, PRMT5 plays a crucial role in RNA splicing by methylating components of the spliceosome.[3][4][12][13] This can lead to the production of oncogenic protein isoforms. PRMT5 also directly methylates and regulates the activity of various non-histone proteins involved in critical cellular processes, including cell cycle progression and signal transduction pathways such as the PI3K/AKT/mTOR and ERK pathways.[14][15]
Experimental Protocols
A variety of experimental methods are employed to assess the biochemical and cellular activities of PRMT5 inhibitors.
Biochemical Assays:
-
Radioactive Methyltransferase Assay (FlashPlate): This traditional method measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate, such as a histone peptide. The amount of incorporated radioactivity is proportional to the enzyme's activity.
-
Non-Radioactive Homogeneous Assays (e.g., AlphaLISA, MTase-Glo, AptaFluor): These assays have largely replaced radioactive methods for high-throughput screening.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay detects the methylation of a biotinylated substrate by a specific antibody. Upon binding, donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
MTase-Glo™ Methyltransferase Assay: This assay measures the formation of the reaction product S-adenosyl-L-homocysteine (SAH), which is converted to ADP. The ADP is then used in a kinase reaction to generate ATP, which is quantified using a luciferase/luciferin reaction.
-
AptaFluor™ SAH Methyltransferase Assay: This assay utilizes an RNA aptamer that specifically binds to SAH, leading to a change in a fluorescent signal.
-
Cellular Assays:
-
Western Blotting for Symmetric Dimethyl Arginine (sDMA): This is a common method to assess the in-cell activity of PRMT5 inhibitors. Cells are treated with the inhibitor, and whole-cell lysates are analyzed by western blot using an antibody that specifically recognizes sDMA-modified proteins. A reduction in the sDMA signal indicates target engagement and inhibition of PRMT5.
-
Cell Proliferation Assays (e.g., CellTiter-Glo®): These assays measure cell viability and proliferation in the presence of the inhibitor. A decrease in cell number or metabolic activity indicates an anti-proliferative effect.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry can be used to determine the effect of PRMT5 inhibition on cell cycle progression and the induction of apoptosis (programmed cell death).
-
RNA Sequencing (RNA-Seq): This powerful technique can be used to globally assess the impact of PRMT5 inhibition on RNA splicing patterns within the cell.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - PRMT5: splicing up tolerance [jci.org]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer | Semantic Scholar [semanticscholar.org]
The Emerging Synergy of PF-06939999 and PARP Inhibitors: A Novel Approach to Cancer Therapy
A new frontier in precision oncology is emerging with the combination of PF-06939999, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination strategy is built on a strong preclinical rationale that targeting PRMT5 can induce a state of homologous recombination deficiency (HRD), rendering cancer cells exquisitely sensitive to the cytotoxic effects of PARP inhibitors.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the preclinical evidence and mechanistic underpinnings of combining this compound with PARP inhibitors. While direct clinical data for this specific combination is not yet available, the foundational research into the role of PRMT5 in DNA damage repair provides a compelling case for its investigation.
Mechanisms of Action: A Two-Pronged Attack on Cancer Cells
This compound: The PRMT5 Inhibitor
This compound is an orally available small molecule that selectively inhibits PRMT5, an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins.[1][2][3] The mechanism of action of this compound involves the modulation of gene expression critical for cell proliferation.[1] PRMT5 has been shown to be overexpressed in a variety of cancers, making it an attractive therapeutic target.[4]
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP inhibitors are a class of drugs that block the function of PARP enzymes, which are essential for the repair of single-strand DNA breaks.[5] In cancer cells that already have defects in other DNA repair pathways, such as homologous recombination, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[5][6]
The Rationale for Combination: Inducing Synthetic Lethality
The central hypothesis for combining this compound and PARP inhibitors is that the inhibition of PRMT5 can create a "BRCAness" phenotype, or a state of homologous recombination deficiency (HRD), in cancer cells that are otherwise proficient in this repair pathway.[7][8] This induced HRD would then sensitize these tumors to the effects of PARP inhibitors.
Preclinical studies have provided strong evidence to support this rationale:
-
Downregulation of DNA Repair Genes: Inhibition of PRMT5 has been shown to significantly downregulate the expression of key genes involved in the DNA damage response (DDR) and homologous recombination, including BRCA1, BRCA2, and RAD51.[4][9]
-
Impairment of Homologous Recombination: PRMT5 depletion or inhibition impairs homologous recombination (HR) DNA repair, leading to the accumulation of DNA damage.[3][5][10][11] This is, in part, due to PRMT5's role in regulating the alternative splicing of essential DNA repair factors like TIP60.[1][3][5][11]
-
Synergistic Cytotoxicity: Multiple studies have demonstrated a synergistic effect between PRMT5 inhibitors and PARP inhibitors in killing cancer cells in vitro and in vivo, including in models of breast and ovarian cancer.[4][12][13][14][15][16] This synergy is observed even in cancer cells with wildtype BRCA1/2 genes.[12][14]
Preclinical Data Highlights
The following table summarizes key preclinical findings on the combination of PRMT5 inhibitors and PARP inhibitors.
| Cancer Type | PRMT5 Inhibitor | PARP Inhibitor(s) | Key Findings | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | GSK3326595 | Olaparib, Talazoparib | Synergistic cell death in BRCA1 wildtype TNBC cell lines. | [12] |
| Breast and Ovarian Cancer | C220, PRT543 | Olaparib, Cisplatin | Synergistic suppression of cancer cell proliferation and tumor growth, including in PARP inhibitor-resistant models. | [4][9][13] |
| Breast Cancer | GSK3326595, TNG908 | Not specified | Synergy observed in all tested breast cancer cell lines, independent of BRCA1/2 and MTAP status. | [14][15] |
| Ovarian and Breast Cancer | Not specified | Not specified | PRMT inhibition enhances PARP inhibitor-induced DNA damage in homologous recombination-proficient cancer cells. | [7] |
| Breast and Ovarian Cancer | GSK3326595 | Niraparib | Combination resulted in increased growth inhibition and tumor regression in in vivo models. | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Cell Viability Assays
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assays are commonly used.
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with varying concentrations of a PRMT5 inhibitor, a PARP inhibitor, or the combination of both.
-
After a defined incubation period (e.g., 72 hours to 10 days), the respective assay reagent is added.
-
Absorbance or luminescence is measured to determine the percentage of viable cells relative to untreated controls.
-
Synergy is calculated using models such as the Loewe additivity model.[15]
-
Immunofluorescence for DNA Damage Markers
-
Method: Detection of γH2AX foci, a marker of DNA double-strand breaks.
-
Protocol:
-
Cells are grown on coverslips and treated with the inhibitors.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.[4][13]
-
Gene Expression Analysis
-
Method: Quantitative reverse transcription PCR (RT-qPCR).
-
Protocol:
-
RNA is extracted from treated and untreated cells.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for target genes (e.g., BRCA1, RAD51) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Figure 1: Mechanism of Synergistic Action.
Figure 2: Preclinical Evaluation Workflow.
Future Directions and Clinical Implications
The preclinical data strongly suggest that combining a PRMT5 inhibitor like this compound with a PARP inhibitor could be a promising therapeutic strategy for a broader range of cancers beyond those with inherent BRCA1/2 mutations. This approach has the potential to:
-
Expand the patient population that can benefit from PARP inhibitors to include those with homologous recombination-proficient tumors.
-
Overcome resistance to PARP inhibitors by re-sensitizing tumors through the induction of HRD.
Further investigation, including well-designed clinical trials, is warranted to evaluate the safety and efficacy of this combination in cancer patients. Biomarker development will also be crucial to identify patients most likely to respond to this novel therapeutic approach.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting homologous recombination deficiency in ovarian cancer [clinomicseurope.com]
- 9. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5-mediated homologous recombination repair is essential to maintain genomic integrity of neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Regulates DNA Repair by Cont ... | Article | H1 Connect [archive.connect.h1.co]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Dual Identity of PF-06939999: A Comparative Guide for Researchers
The investigational compound designation PF-06939999 has been associated with two distinct therapeutic agents: a protein arginine methyltransferase 5 (PRMT5) inhibitor for the treatment of advanced solid tumors, and a gene therapy, fordadistrogene movaparvovec, for Duchenne Muscular Dystrophy (DMD). This guide provides a detailed comparison of the patient populations responsive to each of these therapies, their mechanisms of action, and their performance against alternative treatments, supported by available experimental data.
Part 1: this compound - A PRMT5 Inhibitor in Oncology
Identifying Responsive Patient Populations:
This compound is an orally available small-molecule inhibitor of protein arginine N-methyltransferase 5 (PRMT5).[1][2] Clinical trial data has identified patient populations with certain advanced or metastatic solid tumors as being potentially responsive to this therapy. A phase I dose-escalation and expansion trial (NCT03854227) enrolled 54 patients with a variety of solid tumors, including endometrial cancer, head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), urothelial cancer, cervical cancer, and esophageal cancer.[3][4]
Objective responses were observed in a subset of these patients. Specifically, confirmed partial responses were seen in one patient with HNSCC and two patients with NSCLC.[3][5] Additionally, 19 patients (43.2%) experienced stable disease.[3][5] While the trial explored tumors with a high incidence of splicing factor gene mutations, no definitive predictive biomarkers for response to this compound were identified.[3][5] Preclinical studies have suggested that tumors with mutations in splicing factors, such as RBM10, may be more sensitive to PRMT5 inhibitors.[6]
Comparative Analysis with Alternative Therapies
A direct comparison with specific alternative therapies for the responsive populations (HNSCC and NSCLC) is challenging without head-to-head trial data. However, a general comparison with the standard of care and other investigational agents can be made.
| Therapy Class | Mechanism of Action | Reported Efficacy (in relevant populations) | Key Adverse Events |
| This compound (PRMT5 Inhibitor) | Inhibits PRMT5, leading to reduced symmetric dimethylarginine (SDMA) levels and modulation of gene expression involved in cell proliferation.[1][3] | Partial responses in HNSCC and NSCLC.[3][5] | Anemia, thrombocytopenia, dysgeusia, nausea, fatigue, neutropenia.[7][8][9] |
| Standard of Care (e.g., Platinum-based chemotherapy, Immunotherapy) | Varies (e.g., DNA damage, immune checkpoint inhibition) | Varies widely based on tumor type, stage, and patient characteristics. | Varies widely (e.g., myelosuppression, neuropathy, immune-related adverse events). |
| Other Investigational PRMT5 Inhibitors (e.g., AMG 193) | Inhibit PRMT5 activity. Some, like AMG 193, are designed to be selective for tumors with MTAP deletion.[7] | Early-phase trials are ongoing.[7] | Data is still emerging from ongoing clinical trials. |
Experimental Protocols
Pharmacodynamic Assessment of PRMT5 Inhibition:
A key pharmacodynamic biomarker for this compound activity is the level of symmetric dimethylarginine (SDMA) in plasma, which is a direct product of PRMT5 enzymatic activity.[3][8]
-
Sample Collection: Collect peripheral blood samples from patients at baseline and at various time points after administration of this compound.
-
Plasma Separation: Process the blood samples to separate plasma.
-
SDMA Quantification: Utilize a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of SDMA in the plasma samples.
-
Data Analysis: Compare the post-treatment SDMA levels to the baseline levels to determine the extent of PRMT5 inhibition. The phase 1 trial showed a dose-dependent reduction in plasma SDMA of 58%-88% at steady state.[3][5]
Visualizing the Mechanism and Workflow
Part 2: this compound (Fordadistrogene Movaparvovec) - A Gene Therapy for Duchenne Muscular Dystrophy
Identifying Responsive Patient Populations:
Fordadistrogene movaparvovec (formerly this compound) is an investigational gene therapy that utilizes a recombinant adeno-associated virus serotype 9 (rAAV9) capsid to deliver a shortened, functional version of the human dystrophin gene (mini-dystrophin) to muscle cells.[10] The intended patient population for this therapy was young boys with Duchenne Muscular Dystrophy (DMD).
Clinical trials for fordadistrogene movaparvovec included:
-
A Phase 1b open-label study (NCT03362502) in boys aged 4-12 years.[11]
-
The CIFFREO Phase 3 trial (NCT04281485) in ambulatory boys aged 4-7 years.[12][13]
-
The DAYLIGHT Phase 2 trial (NCT05429372) in boys aged 2-3 years.[11][14]
Unfortunately, the development of fordadistrogene movaparvovec has been discontinued.[11] The CIFFREO Phase 3 study did not meet its primary endpoint of improvement in motor function as measured by the North Star Ambulatory Assessment (NSAA) at one year compared to placebo.[13] Furthermore, the clinical program was placed on a dosing pause due to a fatal serious adverse event in the DAYLIGHT trial.[13]
Comparative Analysis with Alternative Therapies
Given the discontinuation of fordadistrogene movaparvovec, a comparison with alternative therapies is crucial for understanding the current treatment landscape for DMD.
| Therapy Class | Mechanism of Action | Reported Efficacy | Key Adverse Events |
| Fordadistrogene Movaparvovec (Gene Therapy) | Delivers a mini-dystrophin gene to produce a shortened dystrophin protein.[12] | Did not show a significant improvement in motor function in a Phase 3 trial.[13] | Manageable safety profile in the Phase 3 trial, but a fatal serious adverse event occurred in a Phase 2 trial.[13] |
| Exon-Skipping Therapies (e.g., Eteplirsen) | Promote the skipping of specific exons in the dystrophin gene during mRNA processing to restore the reading frame and produce a truncated but functional dystrophin protein. | Variable and sporadic dystrophin production observed in clinical trials.[15] | Generally well-tolerated. |
| Corticosteroids (Standard of Care) | Reduce inflammation and muscle damage.[16] | Can slow the progression of muscle weakness and delay the loss of ambulation. | Long-term use is associated with significant side effects.[16] |
| Other Investigational Therapies | Various mechanisms, including reducing inflammation, regulating calcium balance, and other gene therapies.[16][17] | Efficacy is under investigation in ongoing clinical trials. | Varies depending on the specific therapy. |
Experimental Protocols
Administration of Fordadistrogene Movaparvovec:
The investigational gene therapy was administered as a single intravenous (IV) infusion.[12] The duration of the infusion was typically 2 to 4 hours.[12] In the Phase 1b trial, a dose of 200 trillion vector genomes per kilogram of body weight (vg/kg) was used.[11]
Assessment of Motor Function (North Star Ambulatory Assessment - NSAA):
The NSAA is a 17-item rating scale used to measure functional motor abilities in ambulant children with DMD.
-
Patient Preparation: The assessment is conducted in a standardized environment with specific equipment (e.g., a mat, a box, stairs).
-
Task Performance: The child is asked to perform a series of tasks, such as standing, walking, jumping, and climbing stairs.
-
Scoring: Each item is scored on a scale of 0 to 2 (0 = unable to perform, 1 = performs with modifications, 2 = performs normally).
-
Total Score: The total score ranges from 0 to 34, with a higher score indicating better motor function. The primary endpoint of the CIFFREO trial was the change from baseline in the NSAA total score at one year.[13]
Visualizing the Mechanism and Workflow
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H23F3N4O3 | CID 132200405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAM-Competitive PRMT5 Inhibitor this compound Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. asco.org [asco.org]
- 10. Pfizer Halts DMD Gene Therapy Trial to Uncover Cause of Patient Death - BioSpace [biospace.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
- 13. pfizer.com [pfizer.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. parentprojectmd.org [parentprojectmd.org]
- 17. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-06939999: A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of PF-06939999, a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). The information presented here is intended for researchers, scientists, and drug development professionals to facilitate safe and responsible laboratory operations.
Based on its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, its use in a laboratory setting, particularly in studies involving biological materials, necessitates a comprehensive approach to waste management that considers both the chemical itself and any associated biohazardous components.
Disposal of this compound Chemical Waste
For the disposal of pure this compound or solutions containing it, the primary guidance is to adhere to local, state, and federal regulations. In the event of a spill, the area should be contained and the material absorbed with an inert, liquid-binding material such as diatomite or universal binders. Surfaces and equipment can then be decontaminated by scrubbing with alcohol. The absorbed material and any contaminated items should be collected for disposal.
| Waste Type | Recommended Container | Disposal Method |
| Unused/Expired this compound | Original or clearly labeled, sealed container | Dispose in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
| This compound Solutions (non-biohazardous) | Sealed, leak-proof container | Dispose in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
| Spill Cleanup Materials (non-biohazardous) | Sealed, leak-proof container | Dispose in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
Disposal of Biologically Contaminated Waste Associated with this compound
In many research applications, this compound will be used in experiments involving cell cultures, viral vectors, or other biological materials. In these instances, all waste that has come into contact with these biological agents must be treated as biohazardous waste. This includes personal protective equipment (PPE), culture flasks, pipettes, and any other contaminated labware.
The Occupational Safety and Health Administration (OSHA) provides strict guidelines for the handling and disposal of biohazardous waste to protect workers from potential exposure to infectious agents.[1][2][3][4] These guidelines emphasize proper containment, labeling, and disposal methods.
| Waste Type | Recommended Container | Decontamination/Disposal Method |
| Sharps (needles, blades) | Puncture-resistant, leak-proof sharps container with biohazard symbol | Autoclave or incineration by a certified medical waste disposal service.[2][3][4] |
| Solid Biohazardous Waste (gloves, gowns, culture plates) | Red biohazard bags within a rigid, leak-proof container with a lid and biohazard symbol | Autoclave or incineration by a certified medical waste disposal service.[1][2] |
| Liquid Biohazardous Waste (cell culture media) | Leak-proof, sealed container with biohazard symbol | Decontaminate with a freshly prepared 10% bleach solution (0.5% sodium hypochlorite) or other approved disinfectant before sewer disposal (check local regulations) or collection by a certified medical waste disposal service.[5][6] |
Experimental Protocols for Waste Decontamination
Chemical Decontamination of Liquid Biohazardous Waste:
-
Add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of 10% household bleach (0.5% sodium hypochlorite).
-
Ensure thorough mixing.
-
Allow a contact time of at least 30 minutes.
-
Dispose of the decontaminated liquid down the sanitary sewer, in accordance with local regulations.
Autoclaving Solid Biohazardous Waste:
-
Place waste in an approved autoclave bag. Do not overfill the bag.
-
Add a small amount of water to the bag to facilitate steam generation.
-
Loosely seal the bag to allow for steam penetration.
-
Place the bag in a secondary, leak-proof container within the autoclave.
-
Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C under 15 psi of steam pressure for a minimum of 30-60 minutes, depending on the load size and density.[5]
-
Once the cycle is complete and the waste has cooled, the autoclaved bag can be disposed of in the regular municipal waste stream, as per institutional policy.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.
Caption: Decision workflow for the proper disposal of this compound and associated waste.
Handling Gene Therapy and Viral Vector Waste
When this compound is utilized in the context of gene therapy research, which often involves viral vectors, stringent biosafety measures are paramount.[7] The National Institutes of Health (NIH) provides guidelines for research involving recombinant or synthetic nucleic acid molecules, which stipulate containment and safety procedures.[8] Most viral vectors used in research are classified as Risk Group 2 agents, requiring Biosafety Level 2 (BSL-2) containment and practices.[8]
Key considerations for viral vector waste include:
-
Decontamination: All waste must be decontaminated prior to disposal.[8] A freshly prepared 10% solution of household bleach is effective against many common viral vectors.[5][6] It is important to note that alcohol is not an effective disinfectant for some viruses, such as adenovirus and adeno-associated virus (AAV).[5][6]
-
Containment: All work with viral vectors should be conducted in a biological safety cabinet (BSC) to protect both the researcher and the environment.[5]
-
Training: Personnel must be adequately trained in the specific handling and disposal procedures for the viral vectors in use.[9]
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound and its associated waste materials, thereby protecting personnel and maintaining regulatory compliance.
References
- 1. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 2. 360haz.com [360haz.com]
- 3. danielshealth.com [danielshealth.com]
- 4. securewaste.net [securewaste.net]
- 5. research.miami.edu [research.miami.edu]
- 6. Biological Safety Manual - Chapter 08: Agent Summary Statements (Section IX: Viral Vectors) [policies.unc.edu]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Viral Vector Biosafety in Laboratory Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solusgrp.com [solusgrp.com]
Essential Safety and Logistical Information for Handling PF-06939999
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, use, and disposal of PF-06939999, an investigational inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
This compound is an orally available small molecule that has been investigated as a potential treatment for advanced or metastatic solid tumors.[1] While a Safety Data Sheet (SDS) for a hydrochloride salt of this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to handle it with care due to its biological activity.[2] Clinical studies have shown that this compound can cause dose-dependent and manageable toxicities, including anemia, thrombocytopenia, and neutropenia.[3][4][5][6]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to determine the appropriate level of personal protection. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. For prolonged or high-concentration work, consider double-gloving. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator if there is a risk of generating dust or aerosols and work cannot be conducted in a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, use a chemical fume hood or a Class II biosafety cabinet.[7]
-
Work Surface: Prepare a designated work area. Cover the surface with absorbent, disposable bench paper.
2. Handling and Solution Preparation:
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[2]
-
Weighing: If handling a powdered form, weigh the compound carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
4. Spill Management:
-
Small Spills: For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using appropriate methods for chemical spills.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed chemical waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting key safety checkpoints.
Caption: Experimental workflow for handling this compound with integrated safety checkpoints.
References
- 1. pfizer.com [pfizer.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. angstromtechnology.com [angstromtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
